Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)
Description
BenchChem offers high-quality Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C67H85N15O11 |
|---|---|
Molecular Weight |
1276.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(3S,6S,9S,12R,15S,18S,21S,24R)-9-(4-aminobutyl)-3,15,18-tribenzyl-21-[3-(diaminomethylideneamino)propyl]-6-[(1R)-1-hydroxyethyl]-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,23-octaoxo-1,4,7,10,13,16,19,22-octazacyclohexacos-24-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C67H85N15O11/c1-40(83)57-66(93)81-53(35-41-16-5-2-6-17-41)59(86)72-33-30-52(75-58(85)48(69)34-44-26-28-46(84)29-27-44)61(88)76-51(25-15-32-73-67(70)71)60(87)78-54(36-42-18-7-3-8-19-42)63(90)79-55(37-43-20-9-4-10-21-43)64(91)80-56(38-45-39-74-49-23-12-11-22-47(45)49)65(92)77-50(62(89)82-57)24-13-14-31-68/h2-12,16-23,26-29,39-40,48,50-57,74,83-84H,13-15,24-25,30-38,68-69H2,1H3,(H,72,86)(H,75,85)(H,76,88)(H,77,92)(H,78,87)(H,79,90)(H,80,91)(H,81,93)(H,82,89)(H4,70,71,73)/t40-,48+,50+,51+,52-,53+,54+,55+,56-,57+/m1/s1 |
InChI Key |
XRRYCKNEBSTWIE-PPRXGWNGSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCN=C(N)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)N)CC7=CC=CC=C7)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCN=C(N)N)NC(=O)C(CC6=CC=C(C=C6)O)N)CC7=CC=CC=C7)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, and synthesis of the synthetic somatostatin analog, Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11). This peptide is a potent agonist for all five human somatostatin receptor subtypes (sst1-5) and is utilized in cancer research.
Molecular Structure and Properties
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is a cyclic octapeptide with the amino acid sequence: Tyr-cyclo[(D-Dab)-Arg-Phe-Phe-(D-Trp)-Lys-Thr-Phe]. The cyclization is formed via an amide bond between the N-terminal Tyrosine and the C-terminal Phenylalanine. The incorporation of D-amino acids (D-Dab and D-Trp) enhances the peptide's stability against enzymatic degradation, a common strategy in the design of peptide-based therapeutics.
Chemical Structure:
Caption: 2D representation of the cyclic structure of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).
Molecular Formula: C_{67}H_{86}N_{16}O_{11} Molecular Weight: 1339.5 g/mol CAS Number: 496849-46-8
Synthesis
The synthesis of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is achieved through solid-phase peptide synthesis (SPPS), followed by cyclization in solution.
Experimental Protocol: Solid-Phase Peptide Synthesis
A detailed, step-by-step protocol for the solid-phase synthesis of the linear peptide precursor is outlined below. This protocol is a representative example and may require optimization based on the specific laboratory setup and reagents.
Materials:
-
Fmoc-Phe-Wang resin
-
Fmoc-protected amino acids: Fmoc-Tyr(tBu)-OH, Fmoc-D-Dab(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
Workflow:
Caption: General workflow for the solid-phase synthesis of the linear peptide precursor.
Procedure:
-
Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the terminal amine.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
Experimental Protocol: Cyclization
Materials:
-
Crude linear peptide
-
Cyclization reagents: DPPA (Diphenylphosphoryl azide), HOBt, DIPEA
-
Solvent: DMF
Procedure:
-
Dissolve the crude linear peptide in DMF at a high dilution (approximately 0.1 mM) to favor intramolecular cyclization.
-
Add DPPA (1.5 equivalents), HOBt (1.5 equivalents), and DIPEA (3 equivalents) to the peptide solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by HPLC.
-
Remove the solvent under reduced pressure.
Purification and Characterization
Purification:
-
Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
A typical gradient would be a linear gradient of acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.
Characterization:
-
Confirm the purity of the final product by analytical RP-HPLC.
-
Verify the molecular weight of the cyclic peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Biological Activity and Signaling Pathways
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is a high-affinity agonist for all five somatostatin receptor subtypes (sst1, sst2, sst3, sst4, and sst5). In AtT-20 mouse anterior pituitary tumor cells, which predominantly express sst2 and sst5 receptors, this analog exhibits a higher binding affinity than both native somatostatin-14 and the widely used analog, octreotide.[1]
Signaling Pathway:
Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Upon agonist binding, the activated receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein. The Gαi-GTP subunit then dissociates from the βγ-subunits and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels subsequently leads to decreased activation of protein kinase A (PKA) and modulation of downstream cellular processes, including hormone secretion and cell proliferation.
References
An In-Depth Technical Guide to the Mechanism of Action of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of the synthetic somatostatin analog, Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), also known as KE 108. This document details its binding affinity for the five human somatostatin receptor subtypes (SSTR1-5), delves into its functional activity, highlighting its nature as a biased agonist, and provides detailed experimental protocols for key assays used in its characterization. The information is intended to support further research and drug development efforts related to this compound.
Introduction
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), hereafter referred to as KE 108, is a synthetic cyclic peptide analog of somatostatin. Somatostatin and its analogs are of significant interest in oncology and endocrinology due to their ability to inhibit hormone secretion and cell proliferation. These effects are mediated through a family of five G protein-coupled receptors (GPCRs), namely SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. Understanding the specific interaction of novel analogs like KE 108 with these receptor subtypes is crucial for developing targeted therapies with improved efficacy and reduced side effects. KE 108 has been identified as a high-affinity ligand for all five SSTR subtypes, distinguishing it from other clinically used somatostatin analogs that often exhibit selectivity for a subset of these receptors.
Receptor Binding Affinity
The binding profile of KE 108 to all five human somatostatin receptor subtypes has been characterized through competitive radioligand binding assays. These assays typically utilize cell lines, such as Chinese Hamster Ovary (CHO-K1) cells, stably expressing each of the human SSTR subtypes. The affinity of KE 108 is determined by its ability to displace a radiolabeled somatostatin analog, such as [125I-Tyr11]-SRIF-14 or [125I-CGP 23996]. The results are expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.
| Compound | SSTR1 (K_i_, nM) | SSTR2 (K_i_, nM) | SSTR3 (K_i_, nM) | SSTR4 (K_i_, nM) | SSTR5 (K_i_, nM) |
| KE 108 | 1.3 | 0.4 | 1.8 | 1.2 | 0.9 |
| Somatostatin-14 | 1.1 | 0.2 | 0.6 | 1.5 | 0.8 |
| Octreotide | >1000 | 0.6 | 134 | >1000 | 18 |
Data compiled from scientific literature. These values represent the high affinity of KE 108 across all five SSTR subtypes.
Mechanism of Action and Signaling Pathways
KE 108 acts as an agonist at somatostatin receptors, initiating downstream signaling cascades. The canonical signaling pathway for SSTRs involves coupling to inhibitory G proteins (Gα_i/o_), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key mechanism through which somatostatin and its analogs exert their inhibitory effects on hormone secretion and cell proliferation.
Interestingly, KE 108 exhibits biased agonism, particularly at the SSTR2A subtype. While it acts as a full agonist in the Gα_i_-mediated pathway, leading to potent inhibition of cAMP production, it behaves as an antagonist for other signaling pathways coupled to the same receptor. Specifically, KE 108 antagonizes the somatostatin-induced increase in intracellular calcium concentration ([Ca2+]i) and the phosphorylation of extracellular signal-regulated kinase (ERK). This functional selectivity suggests that KE 108 can differentially modulate the downstream effects of SSTR2A activation, which may have significant therapeutic implications.
Signaling Pathway Diagrams
Caption: Biased agonism of KE 108 at the SSTR2A receptor.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of KE 108 for somatostatin receptors.
4.1.1. Materials
-
Cell Lines: CHO-K1 or HEK293 cells stably transfected with individual human SSTR subtypes (SSTR1-5).
-
Radioligand: [125I-Tyr11]-Somatostatin-14.
-
Competitors: Unlabeled Somatostatin-14 (for determining non-specific binding) and KE 108 (test compound).
-
Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and a protease inhibitor cocktail (e.g., aprotinin, leupeptin).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Gamma counter.
4.1.2. Procedure
-
Prepare cell membranes from the transfected cell lines.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration close to its Kd), and 50 µL of competitor (unlabeled somatostatin-14 for non-specific binding or varying concentrations of KE 108).
-
Add 50 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the Ki value for KE 108 using the Cheng-Prusoff equation.
Caption: Experimental workflow for the radioligand binding assay.
cAMP Functional Assay
This protocol describes a functional assay to measure the effect of KE 108 on intracellular cAMP levels.
4.2.1. Materials
-
Cell Lines: HEK293 or CHO-K1 cells expressing the SSTR of interest.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase).
-
Test Compound: KE 108.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium: Appropriate medium for the cell line.
-
Instrumentation: Plate reader compatible with the chosen cAMP assay kit.
4.2.2. Procedure
-
Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 2-4 hours before the assay.
-
Pre-incubate the cells with varying concentrations of KE 108 for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the plate reader.
-
Generate a dose-response curve and calculate the IC50 value for KE 108's inhibition of forskolin-stimulated cAMP production.
Caption: Experimental workflow for the cAMP functional assay.
Conclusion
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) (KE 108) is a potent, non-selective somatostatin analog with high affinity for all five SSTR subtypes. Its mechanism of action is complex, involving the canonical inhibition of adenylyl cyclase as well as biased agonism at the SSTR2A receptor. This unique pharmacological profile makes KE 108 a valuable tool for research into the diverse physiological roles of somatostatin receptors and a potential lead compound for the development of novel therapeutics with tailored signaling properties. The detailed protocols and data presented in this guide are intended to facilitate further investigation into this promising compound.
An In-depth Technical Guide to the Somatostatin Receptor Binding Profile of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Somatostatin and its Receptors
Somatostatin is a naturally occurring cyclic peptide hormone that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cell proliferation, and endocrine signaling.[1] It exists in two primary bioactive forms, somatostatin-14 and somatostatin-28.[1] The biological effects of somatostatin are mediated through its interaction with a family of five distinct G-protein coupled receptors (GPCRs), designated as SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. These receptor subtypes are expressed in various tissues and often exhibit differential binding affinities for various natural and synthetic somatostatin analogs.[2] This differential affinity forms the basis for the development of receptor-selective ligands for therapeutic applications, particularly in oncology and endocrinology.
The compound of interest, Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), is a synthetic somatostatin agonist.[3][4][5][6] Qualitative assessments have indicated that in AtT-20 mouse anterior pituitary tumor cells, which predominantly express SSTR2 and SSTR5, this analog demonstrates a higher binding affinity than both native somatostatin-14 and the widely used synthetic analog, octreotide.[7] However, a comprehensive quantitative binding profile across all five SSTR subtypes is not publicly documented.
Somatostatin Receptor Binding Affinity
Binding Profile of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)
As previously mentioned, specific IC₅₀ or Kᵢ values for Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) are not available in the reviewed literature. The available information suggests a high affinity for SSTR2 and/or SSTR5, based on studies in AtT-20 cells.[7]
Comparative Binding Affinities of Other Somatostatin Analogs
To provide a framework for understanding the potential binding characteristics of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), the following table summarizes the binding affinities (IC₅₀ in nM) of native somatostatins and several clinically relevant synthetic analogs for the five human somatostatin receptor subtypes.
| Compound | SSTR1 (IC₅₀ nM) | SSTR2 (IC₅₀ nM) | SSTR3 (IC₅₀ nM) | SSTR4 (IC₅₀ nM) | SSTR5 (IC₅₀ nM) |
| Somatostatin-14 | >1000 | 1.3 | 11.05 | >1000 | 0.61 |
| Somatostatin-28 | - | - | - | - | - |
| Octreotide | >1000 | 0.6 | 4.3 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.1 | 14.8 | >1000 | 3.5 |
| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >1000 | 0.2 |
Data compiled from various sources. Note that absolute values can vary depending on the specific experimental conditions.
Experimental Protocols
The characterization of a somatostatin analog's receptor binding profile involves a series of in vitro assays. The following sections detail the methodologies for three key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) for each of the five somatostatin receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Typically ¹²⁵I-[Tyr¹¹]-Somatostatin-14 or a subtype-selective radiolabeled analog.
-
Test Compound: Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).
-
Binding Buffer: e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target SSTR subtype and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in SSTR signaling.
Objective: To determine the potency (EC₅₀) of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) in inhibiting adenylyl cyclase activity.
Materials:
-
Cell membranes from SSTR-expressing cells.
-
Forskolin (an adenylyl cyclase activator).
-
Test Compound: Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 0.1 mM GTP, pH 7.5.
-
cAMP detection kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Assay Setup: In a reaction tube, combine the cell membranes, assay buffer, and varying concentrations of the test compound.
-
Stimulation: Add a fixed concentration of forskolin to stimulate adenylyl cyclase activity.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
cAMP Measurement: Quantify the amount of cAMP produced using a commercial detection kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration. Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal inhibitory effect) using non-linear regression.
GTPγS Binding Assay
This assay measures the activation of G-proteins, an early event in GPCR signaling, by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Objective: To assess the ability of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) to stimulate G-protein activation.
Materials:
-
Cell membranes from SSTR-expressing cells.
-
[³⁵S]GTPγS.
-
GDP.
-
Test Compound: Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Separation: Separate the membrane-bound [³⁵S]GTPγS from the free form by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration to determine the EC₅₀ and maximal stimulation (Eₘₐₓ).
Somatostatin Receptor Signaling Pathways
Upon agonist binding, somatostatin receptors couple to inhibitory G-proteins (Gᵢ/G₀), which in turn modulate several intracellular signaling cascades.
Key Signaling Pathways:
-
Inhibition of Adenylyl Cyclase: The activated Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8]
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as activating inwardly rectifying potassium channels (leading to hyperpolarization) and inhibiting voltage-gated calcium channels (reducing calcium influx).
-
Activation of Phosphatases: SSTRs can activate protein tyrosine phosphatases, such as SHP-1 and SHP-2, which are involved in regulating cell growth and apoptosis.
-
MAPK Pathway: SSTR activation can also influence the mitogen-activated protein kinase (MAPK) pathway, although the specific effects can be cell-type dependent.
Signaling Pathway Diagram:
Caption: Major signaling pathways activated by somatostatin receptors.
Conclusion
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is a somatostatin agonist with reported high affinity for SSTR2 and/or SSTR5. While a complete quantitative binding profile remains to be elucidated, the experimental protocols and comparative data presented in this guide provide a solid foundation for further investigation. A thorough characterization of its binding and functional activity across all five SSTR subtypes is crucial for determining its therapeutic potential and selectivity. The methodologies outlined herein represent the standard approaches for such characterization and will be instrumental in advancing the development of this and other novel somatostatin analogs.
References
- 1. Inhibition by somatostatin of the vasopressin-stimulated adenylate cyclase in a kidney-derived line of cells grown in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Somatostatin inhibits the activity of adenylate cyclase in cultured human meningioma cells and stimulates their growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatin — TargetMol Chemicals [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. Somatostatin inhibition of adenylate cyclase activity in different brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) in cancer models
For Researchers, Scientists, and Drug Development Professionals
Octreotide, a synthetic octapeptide analog of somatostatin, has emerged as a significant therapeutic agent in the management of neuroendocrine tumors (NETs) and is under investigation for broader applications in oncology. Its anti-cancer activity is primarily mediated through its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are often overexpressed on the surface of cancer cells. This technical guide provides an in-depth overview of the biological activity of Octreotide in various cancer models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Data Presentation: In Vitro and In Vivo Efficacy
The anti-cancer effects of Octreotide are multifaceted, encompassing the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth in vivo. The following tables summarize the quantitative data from key studies.
Table 1: In Vitro Anti-Proliferative Activity of Octreotide
The direct anti-proliferative effect of Octreotide is highly dependent on the cancer cell type and, critically, the expression level of SSTR2. In many cell lines with low or absent SSTR2 expression, Octreotide shows limited to no cytotoxic or cytostatic activity.
| Cell Line | Cancer Type | IC50 (Half-Maximal Inhibitory Concentration) | Citation(s) |
| RIN-1038-SSTR2-GFP | Rat Insulinoma (SSTR2 Transfected) | 2.29 ± 2.23 nM | [1] |
| H69 | Small Cell Lung Cancer | No significant inhibition up to 300 µM | [2] |
| BON-1 | Pancreatic Neuroendocrine Tumor | No significant inhibition observed | [1] |
| QGP-1 | Pancreatic Neuroendocrine Tumor | No significant inhibition observed | [1] |
| SGC-7901 | Gastric Cancer | Concentration-dependent decrease in ³H-thymidine incorporation | [3] |
Table 2: Pro-Apoptotic Activity of Octreotide
Octreotide induces programmed cell death in SSTR-positive cancer cells. This effect is often measured by increases in key apoptotic markers like caspase-3 activity or by quantifying apoptotic cells via flow cytometry.
| Cell Line / Model | Cancer Type | Method | Key Quantitative Result | Citation(s) |
| Human Somatotroph Tumor Cells | Pituitary Adenoma | Caspase-3 Activity Assay | 160 ± 20% increase vs. basal at 10 nM | [4][5] |
| MC3T3-E1 | Osteoblast-like cells | Apoptosis Assay | 51 ± 12% increase in apoptosis vs. control | [6] |
Table 3: In Vivo Anti-Tumor Efficacy of Octreotide
In preclinical xenograft models, systemic administration of Octreotide has been shown to significantly inhibit the growth of SSTR-positive tumors.
| Xenograft Model | Cancer Type | Treatment Dose / Schedule | Tumor Growth Inhibition (%) | Citation(s) |
| Bel7402 Xenograft | Hepatocellular Carcinoma | Not Specified | 67.9% | |
| SGC-7901 Xenograft | Gastric Cancer | 100 µg/kg, s.c. daily for 8 weeks | 62.3% | [3] |
Signaling Pathway Modulation
The binding of Octreotide to SSTR2 and SSTR5 initiates a cascade of intracellular events that disrupt cancer cell growth and survival. A primary mechanism involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. This, in turn, affects downstream effectors like Protein Kinase A (PKA). Concurrently, SSTR activation leads to the recruitment of tyrosine phosphatases (like SHP-1), which can dephosphorylate and inactivate critical pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This dual action halts cell cycle progression and promotes apoptosis through the activation of caspases.
Caption: Octreotide signaling pathways in cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited, designed to serve as a guide for laboratory research.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Octreotide in culture medium. Remove the existing medium from the wells and add 100 µL of the Octreotide dilutions. Include untreated wells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Octreotide for 24 to 48 hours. Include an untreated control group.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells from each treatment condition and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Use 5-6 week old immunocompromised mice (e.g., BALB/c nude mice).
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in a mixture of culture medium and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume by measuring the length and width with calipers 2-3 times per week. Tumor Volume = (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Drug Administration: Administer Octreotide (e.g., 100 µg/kg) or vehicle (saline) to the respective groups via subcutaneous or intraperitoneal injection daily for a predetermined period (e.g., 3-8 weeks).
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined maximum size. At the study endpoint, euthanize the mice, and excise, weigh, and photograph the tumors.
-
Data Analysis: Calculate the tumor growth inhibition percentage using the formula: [1 - (Mean Tumor Weight of Treated Group / Mean Tumor Weight of Control Group)] x 100.
Experimental Workflow
The preclinical evaluation of Octreotide's anti-cancer activity typically follows a logical progression from in vitro characterization to in vivo validation.
Caption: Standard preclinical workflow for Octreotide evaluation.
References
- 1. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the sst1-sst5 Receptor Affinity of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the somatostatin receptor affinity of the synthetic analog Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), also known as KE 108. This guide delves into its binding characteristics across all five somatostatin receptor subtypes (sst1-sst5), details the experimental methodologies used for these determinations, and illustrates the intricate signaling pathways associated with each receptor subtype.
Core Compound: Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), or KE 108, is a potent somatostatin analog recognized for its high affinity across all five known somatostatin receptor subtypes (sst1, sst2, sst3, sst4, and sst5)[1]. This broad-spectrum binding profile distinguishes it from other clinically used somatostatin analogs like octreotide and lanreotide, which primarily target the sst2 subtype[1]. The ability of KE 108 to act as a pan-agonist makes it a valuable tool in research and a potential candidate for therapeutic applications where targeting multiple somatostatin receptor subtypes is desirable. In AtT-20 mouse anterior pituitary tumor cells, which predominantly express sst2 and sst5 receptors, the binding affinity of KE 108 was observed to be higher than that of both somatostatin-14 and octreotide[2].
Quantitative Receptor Affinity Profile
| Ligand | sst1 (IC50, nM) | sst2 (IC50, nM) | sst3 (IC50, nM) | sst4 (IC50, nM) | sst5 (IC50, nM) |
| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| Octreotide | Low Affinity | High Affinity | Moderate Affinity | Low Affinity | Moderate Affinity |
| Lanreotide | Low Affinity | High Affinity | Moderate Affinity | Low Affinity | Moderate Affinity |
| Pasireotide (SOM230) | High Affinity | High Affinity | High Affinity | Low Affinity | High Affinity |
| KE 108 | High Affinity[1] | High Affinity[1] | High Affinity[1] | High Affinity[1] | High Affinity[1] |
Note: "High Affinity" generally corresponds to low nanomolar or sub-nanomolar IC50/Ki values, "Moderate Affinity" to mid-nanomolar values, and "Low Affinity" to high nanomolar or micromolar values. The data for KE 108 is qualitative based on available literature.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity for somatostatin analogs like KE 108 is typically performed using competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies.
Cell Culture and Membrane Preparation
-
Cell Lines: Stably transfected cell lines, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells, individually expressing one of the five human somatostatin receptor subtypes (hsst1-hsst5), are commonly used[3][4].
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
-
Membrane Preparation:
-
Cells are harvested and washed with ice-cold buffer.
-
Homogenization is performed in a lysis buffer (e.g., 50 mM Tris-HCl) using a homogenizer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.
-
The final membrane pellet is resuspended in a binding buffer and stored at -80°C until use.
-
Competitive Binding Assay
-
Reaction Mixture: The assay is typically conducted in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SST-14 or 125I-[Leu8, D-Trp22, Tyr25]-SST-28), and varying concentrations of the unlabeled competitor ligand (e.g., KE 108)[1].
-
Incubation: The plates are incubated for a specific time (e.g., 30-90 minutes) at a controlled temperature (e.g., 25-37°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor ligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Below is a DOT script for a generalized workflow of a radioligand binding assay.
Somatostatin Receptor Signaling Pathways
All five somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Activation of these receptors by an agonist like KE 108 initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of various cellular processes, including hormone secretion and cell proliferation. While there are common pathways, each receptor subtype can also engage in distinct signaling.
sst1 Signaling Pathway
Activation of sst1 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is pertussis toxin-sensitive, indicating the involvement of Gi/o proteins.
sst2 Signaling Pathway
The sst2 receptor is the most widely expressed subtype and mediates its effects through multiple pathways. It inhibits adenylyl cyclase, activates protein tyrosine phosphatases (PTPs) such as SHP-1 and SHP-2, and modulates ion channels, leading to a reduction in intracellular Ca2+ levels.
sst3 Signaling Pathway
Similar to other subtypes, sst3 activation inhibits adenylyl cyclase. Additionally, sst3 has been implicated in the induction of apoptosis through pathways that may involve the activation of p53 and the modulation of the MAPK pathway.
sst4 Signaling Pathway
The sst4 receptor signals through the inhibition of adenylyl cyclase. It is also known to activate the MAPK/ERK pathway, which can have diverse cellular outcomes depending on the cell type and context.
sst5 Signaling Pathway
sst5 receptor activation leads to the inhibition of adenylyl cyclase and the modulation of intracellular calcium levels. It has also been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Conclusion
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), or KE 108, stands out as a valuable research tool due to its high affinity for all five somatostatin receptor subtypes. This pan-agonist activity allows for the comprehensive study of somatostatin's physiological effects. While precise, comparative quantitative binding data across all sst1-sst5 receptors in a single study remains to be consolidated in publicly accessible literature, the qualitative evidence for its high affinity is strong. The experimental protocols for determining such affinities are well-established, primarily relying on competitive radioligand binding assays in transfected cell lines. The diverse signaling pathways activated by each sst receptor subtype, all initiated by G-protein coupling, underscore the complex and pleiotropic roles of somatostatin in cellular regulation. Further research to delineate the specific quantitative binding kinetics of KE 108 and its downstream functional consequences at each receptor subtype will be crucial for its potential translation into therapeutic applications.
References
- 1. Binding and functional properties of the novel somatostatin analogue KE 108 at native mouse somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shop.bachem.com [shop.bachem.com]
- 3. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) for Neuroendocrine Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), also known as KE 108, is a synthetic somatostatin analog that has garnered interest in the field of neuroendocrine tumor (NET) research. As a somatostatin agonist, it is designed to mimic the natural hormone somatostatin, which plays a crucial role in regulating endocrine and exocrine secretion and inhibiting cell proliferation.[1][2] NETs are a heterogeneous group of neoplasms that often overexpress somatostatin receptors (SSTRs), making them prime targets for somatostatin analog-based therapies. This technical guide provides a comprehensive overview of the available scientific information on Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), focusing on its biochemical properties, mechanism of action, and its potential application in NET research.
Core Compound Profile
Structure and Synthesis: Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is a cyclic octapeptide. Its primary amino acid sequence and chemical structure are designed to confer high affinity for somatostatin receptors and improved stability compared to the native somatostatin hormone. While specific synthesis protocols are proprietary, the synthesis of such peptide analogs typically involves solid-phase peptide synthesis (SPPS) followed by cyclization to create the stable ring structure.
Mechanism of Action and Signaling Pathways
Somatostatin and its analogs exert their effects by binding to five distinct G-protein coupled receptor subtypes (SSTR1-5). Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is characterized as a high-affinity ligand for all five SSTR subtypes.[1] Upon binding, it activates intracellular signaling cascades that lead to the inhibition of hormone secretion and the control of tumor cell proliferation.
The primary signaling pathway initiated by SSTR activation involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP has widespread effects on cellular function, including the modulation of ion channels and protein kinases. Furthermore, somatostatin analogs can activate phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which play a role in dephosphorylating key signaling proteins involved in cell growth and proliferation pathways like the MAPK (ERK1/2) and PI3K/Akt pathways.[3]
Quantitative Data
A critical aspect of drug development is the quantitative assessment of a compound's activity. The following tables summarize the available data for Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11). It is important to note that while the compound is described as a high-affinity ligand for all SSTR subtypes, specific Ki or IC50 values for each receptor are not consistently reported in the publicly available literature.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki or IC50) | Cell Line / System | Reference |
| SSTR1-5 | High Affinity (qualitative) | Not specified | [1] |
| SSTR2/5 | High Affinity (qualitative) | AtT-20 mouse corticotroph cells | [1] |
Note: Specific quantitative binding affinity data (Ki or IC50 values) for each of the five SSTR subtypes for Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) were not found in the reviewed literature.
Table 2: In Vitro Antiproliferative Activity
| Cell Line | Tumor Type | IC50 | Reference |
| Not Available | Neuroendocrine Tumor | Not Available |
Note: Specific IC50 values for the antiproliferative effects of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) on neuroendocrine tumor cell lines were not found in the reviewed literature.
Table 3: In Vivo Antitumor Efficacy
| Animal Model | Tumor Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Not Available | Neuroendocrine Tumor Xenograft | Not Available | Not Available |
Note: Specific in vivo tumor growth inhibition data for Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) in neuroendocrine tumor models were not found in the reviewed literature.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for scientific research. The following sections outline the general methodologies for key assays used to characterize somatostatin analogs like Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of the unlabeled compound (competitor) to somatostatin receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the target SSTR subtype.
-
Radiolabeled somatostatin analog (e.g., [125I]Tyr11-SRIF-14).
-
Unlabeled Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).
-
Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Neuroendocrine tumor cell lines (e.g., BON-1, QGP-1, NCI-H727).
-
96-well plates.
-
Complete cell culture medium.
-
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Seed the neuroendocrine tumor cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of the somatostatin analog for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the drug concentration to determine the IC50 value.
Conclusion and Future Directions
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is a promising somatostatin analog for neuroendocrine tumor research due to its high affinity for all five SSTR subtypes. The general mechanisms of action for somatostatin analogs in NETs are well-established, involving the inhibition of hormone secretion and cell proliferation through various signaling pathways. However, a comprehensive understanding of this specific analog is hampered by the lack of publicly available quantitative data on its receptor binding affinities, in vitro antiproliferative potency, and in vivo efficacy.
Future research should focus on generating and publishing this critical data to allow for a thorough evaluation of its therapeutic potential. Head-to-head comparison studies with clinically approved somatostatin analogs would be invaluable in determining its relative advantages. Furthermore, detailed investigations into the specific downstream signaling events modulated by Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) in different NET cell lines would provide a more nuanced understanding of its mechanism of action and could help identify patient populations most likely to benefit from treatment with this compound.
References
- 1. Binding and functional properties of the novel somatostatin analogue KE 108 at native mouse somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 3. Signaling Mechanisms in Neuroendocrine Tumors as Targets for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols: Dissolving and Handling Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is a synthetic cyclic peptide analog of somatostatin. Somatostatin and its analogs are known to exert a variety of biological effects by binding to somatostatin receptors (SSTRs), making them valuable tools in cancer research and the study of various metabolic diseases.[1][2][3] Proper dissolution and handling of this lyophilized peptide are critical for obtaining reliable and reproducible results in in vitro assays.[4] These application notes provide detailed protocols for the reconstitution, storage, and use of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) in common in vitro experimental setups.
Data Presentation: Solubility and Recommended Solvents
The solubility of a peptide is dependent on its amino acid composition and sequence. For cyclic peptides like Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), which may have hydrophobic residues, initial reconstitution in a small amount of an organic solvent followed by dilution with an aqueous buffer is often recommended.
| Solvent | Concentration Range | Notes |
| Sterile Water | 100 µg/mL - 1 mg/mL | May require sonication for complete dissolution. Best for immediate use in aqueous buffers. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 100 µg/mL - 1 mg/mL | A common buffer for cell-based assays. Ensure the peptide is fully dissolved.[5] |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL - 10 mg/mL | Recommended for creating high-concentration stock solutions. Further dilute with aqueous buffer for working solutions. Minimize final DMSO concentration in assays. |
| 20% Ethanol in Water | Up to 1 mg/mL | An alternative for peptides with moderate hydrophobicity.[6] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Peptide
This protocol describes the steps for reconstituting lyophilized Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) to create a stock solution.
Materials:
-
Vial of lyophilized Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)
-
Sterile, nuclease-free water, PBS (pH 7.4), or DMSO
-
Sterile, low-adhesion polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of lyophilized peptide and the chosen solvent to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial.[7]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[5]
-
Solvent Addition: Carefully add the appropriate volume of the selected solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide.[4] For peptides that are difficult to dissolve, sonication in a water bath for a few minutes may be beneficial.
-
Aliquotting and Storage: Once the peptide is completely dissolved, aliquot the stock solution into sterile, low-adhesion polypropylene microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.[5] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the preparation of working solutions from the concentrated stock solution for use in cell-based or biochemical assays.
Materials:
-
Peptide stock solution (from Protocol 1)
-
Appropriate sterile assay buffer (e.g., cell culture medium, binding buffer)
-
Sterile polypropylene tubes
Procedure:
-
Thawing: Thaw a single aliquot of the peptide stock solution at room temperature or on ice.
-
Dilution: Perform serial dilutions of the stock solution with the appropriate assay buffer to achieve the desired final concentrations for your experiment.
-
Vortexing: Gently vortex the diluted solutions to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solutions in your in vitro assay immediately. Do not store diluted peptide solutions for extended periods.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Hypothetical signaling cascade initiated by a somatostatin analog.
Experimental Workflow Diagram
Caption: A generalized workflow for conducting in vitro cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Somatostatin — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jpt.com [jpt.com]
- 5. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 6. Cyclosomatostatin | Somatostatin Receptor Antagonists: R&D Systems [rndsystems.com]
- 7. particlepeptides.com [particlepeptides.com]
Application Notes and Protocols for Radioligand Binding Assay with Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), also known as KE-108, is a synthetic somatostatin analog characterized as a high-affinity ligand for all five human somatostatin receptor subtypes (SSTR1-5). Unlike clinically utilized analogs such as octreotide and lanreotide, which primarily target SSTR2, KE-108 offers a broader interaction profile.[1] This makes it a valuable tool for research aimed at understanding the integrated physiological roles of the somatostatin receptor system and for the development of novel therapeutics targeting a wider range of somatostatin receptors.
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) for human somatostatin receptors. The protocol is designed for use with membranes prepared from cells recombinantly expressing individual human SSTR subtypes.
Signaling Pathway
Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can also involve the modulation of intracellular calcium concentrations and the activation of phosphotyrosine phosphatases.[1]
Figure 1: Somatostatin Receptor Signaling Pathway.
Data Presentation
| Compound | SSTR1 Ki (nM) | SSTR2 Ki (nM) | SSTR3 Ki (nM) | SSTR4 Ki (nM) | SSTR5 Ki (nM) |
| Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) | TBD | TBD | TBD | TBD | TBD |
| Somatostatin-14 | ~1-5 | ~0.5-2 | ~1-5 | ~5-10 | ~1-5 |
| Octreotide | >1000 | ~0.5-5 | ~50-100 | >1000 | ~10-50 |
| TBD: To Be Determined experimentally. The provided values for Somatostatin-14 and Octreotide are approximate ranges compiled from various sources and may vary depending on experimental conditions. |
Experimental Protocols
Membrane Preparation from Cultured Cells
This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing a specific human somatostatin receptor subtype.
Materials:
-
Cultured cells expressing the target SSTR subtype
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitor cocktail (e.g., cOmplete™, Roche), ice-cold
-
Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose
-
Cell scraper
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Grow cells to confluency in appropriate culture vessels.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest the cells by scraping into ice-cold PBS and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.
-
Repeat the centrifugation (step 7) and resuspend the final pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Binding Assay (Competitive)
This protocol outlines a competitive binding assay in a 96-well format to determine the IC50 of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).
Materials:
-
Membrane preparation expressing a specific SSTR subtype
-
Radioligand: [125I]Tyr11-Somatostatin-14 or [125I]LTT-SRIF-28 (specific activity ~2000 Ci/mmol)
-
Unlabeled competitor: Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)
-
Non-specific binding control: Unlabeled Somatostatin-14 (1 µM final concentration)
-
Assay Buffer: 50 mM HEPES or Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
Figure 2: Radioligand Binding Assay Workflow.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL radioligand, 100 µL membrane preparation.
-
Non-specific Binding (NSB): 50 µL unlabeled Somatostatin-14 (1 µM), 50 µL radioligand, 100 µL membrane preparation.
-
Competition: 50 µL of varying concentrations of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) (e.g., 10-11 M to 10-5 M), 50 µL radioligand, 100 µL membrane preparation.
-
-
Radioligand and Membrane Addition:
-
The final concentration of the radioligand should be at or below its Kd for the receptor (typically 0.1-0.5 nM for [125I]Tyr11-Somatostatin-14).
-
The amount of membrane protein should be optimized to give a specific binding signal that is at least 10-fold higher than the background (typically 10-50 µg protein per well).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through PEI-pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Assay Buffer (without BSA).
-
Counting: Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the log concentration of the unlabeled competitor, Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).
-
-
Determine IC50:
-
Use a non-linear regression analysis (sigmoidal dose-response) to determine the concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] = concentration of the radioligand used in the assay.
-
Kd = dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This document provides a comprehensive framework for conducting a radioligand binding assay to characterize the interaction of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) with human somatostatin receptors. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of this potent, universal somatostatin agonist and its potential therapeutic applications.
References
Application Notes and Protocols for Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) in In Vivo Mouse Studies
Introduction
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is a synthetic agonist of the somatostatin receptors (SSTRs).[1][2][3][4] Like other somatostatin analogs, it is investigated for its potential therapeutic applications in oncology.[1][2][3][4] Somatostatin and its analogs exert their effects by binding to SSTRs, which are G-protein coupled receptors.[5] This interaction can trigger a variety of cellular responses, including the inhibition of hormone secretion and the induction of apoptosis, leading to the suppression of tumor growth.[5]
The related compound, TT-232, has demonstrated significant antitumor activity in various in vivo mouse models, including sarcoma, melanoma, and human tumor xenografts.[6][7][8][9] It is known to induce apoptosis in tumor cells and inhibit tyrosine kinase activity.[1][6][9] Given the structural and functional similarities, a similar mechanism of action is anticipated for Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).
Data Presentation: In Vivo Dosages of the Related Somatostatin Analog TT-232 in Mice
The following table summarizes the dosages of the related somatostatin analog, TT-232, used in various in vivo mouse studies. This data can be used to establish a starting dose range for Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).
| Mouse Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Observed Effects | Reference |
| Inbred BDF1 Mice | S-180 Sarcoma | 15 µg/kg | i.p., s.c., or i.v. | Twice a day for 2 weeks | 30-40% cure rate, 50-70% tumor growth inhibition | [6] |
| Not Specified | Colon 26, B16 Melanoma, S180 Sarcoma, Human Tumor Xenografts | 0.25 and 0.5 mg/kg | Not Specified | Not Specified | ~80% decrease in tumor volume (MDA-MB-231) | [7] |
| Not Specified | Prostate Tumor (PC-3) Xenograft | 20 mg/kg | Not Specified | For 3 weeks | 60% decrease in tumor volume | [7] |
| Wildtype Mice | Chronic Neuropathic Pain and Arthritis | 100 µg/kg and 200 µg/kg | i.p. | Single administration (pain) or repeated injections (arthritis) | Significant analgesic and anti-inflammatory effects | [10] |
| Not Specified | Various Human and Animal Tumors | 30-750 µg/kg/day | Continuous long-term infusion | Not Specified | 54-98% tumor growth inhibition | [8] |
| Not Specified | B-16 Rodent Melanoma | Not Specified | s.c. injection or infusion via osmotic minipumps | Not Specified | 35-39% (injection) and 47-63% (infusion) tumor growth inhibition | [9] |
| Not Specified | HT-18 Human Lymphoid Melanoma | Not Specified | s.c. injection or infusion via osmotic minipumps | Not Specified | 41-63% (injection) and 69-79% (infusion) tumor growth inhibition | [9] |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies reported for the somatostatin analog TT-232. These should be adapted and optimized for studies involving Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).
Animal Models and Tumor Implantation
-
Animal Strain: Inbred mouse strains such as BDF1 or immunodeficient strains (e.g., nude or SCID mice) for human tumor xenografts are commonly used.[6]
-
Tumor Cell Lines: A variety of murine or human tumor cell lines can be used (e.g., S-180 sarcoma, B-16 melanoma, HT-18 lymphoid melanoma, MDA-MB-231 breast cancer, PC-3 prostate cancer).[6][7][9]
-
Implantation: Tumor cells are typically implanted subcutaneously (s.c.) into the flank of the mice. A typical inoculum would be 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of sterile phosphate-buffered saline (PBS) or culture medium.
Preparation and Administration of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)
-
Reconstitution: The lyophilized peptide should be reconstituted in a sterile, biocompatible solvent such as sterile PBS or saline. Gentle vortexing or sonication may be required to ensure complete dissolution.
-
Dosage Preparation: Based on the data for TT-232, a starting dose range of 15 µg/kg to 750 µg/kg can be considered. A pilot dose-escalation study is highly recommended to determine the optimal and maximum tolerated dose.
-
Administration Routes:
-
Intraperitoneal (i.p.) injection: A common route for systemic administration.
-
Subcutaneous (s.c.) injection: Another frequent method for systemic delivery.
-
Intravenous (i.v.) injection: For direct delivery into the bloodstream.
-
Continuous Infusion: For maintaining constant plasma levels, osmotic minipumps can be implanted subcutaneously. This method has been shown to be highly effective for TT-232.[8][9]
-
Treatment Schedule
-
Initiation of Treatment: Treatment can be initiated either the day after tumor transplantation or after the tumors have reached a palpable size (e.g., 50-100 mm³).[6]
-
Frequency and Duration: Dosing schedules can range from twice daily injections to continuous infusion over several weeks.[6][8] A typical duration for efficacy studies is 2-4 weeks.
Monitoring and Endpoints
-
Tumor Growth: Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight and General Health: Monitor the body weight and overall health of the mice throughout the study to assess toxicity.
-
Survival: In survival studies, animals are monitored until they meet predefined humane endpoints.
-
Endpoint Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, or molecular analysis) to investigate the mechanism of action.
Mandatory Visualizations
Signaling Pathway of Somatostatin Analogs
Caption: Signaling pathway of somatostatin analogs.
Experimental Workflow for In Vivo Mouse Studies
Caption: General experimental workflow for in vivo mouse studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Somatostatin — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Basic information of Somatostatin - Creative Peptides [creative-peptides.com]
- 6. In vivo antitumor activity of TT-232 a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A tumor-selective somatostatin analog (TT-232) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TT-232: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of the somatostatin structural derivative (TT-232), against mouse and human melanoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The heptapeptide somatostatin analogue TT-232 exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Functional Characterization of Somatostatin Analogs using a cAMP Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Somatostatin (SST) is a crucial regulatory peptide that exerts its effects through a family of five G protein-coupled receptors (GPCRs), termed SSTR1 through SSTR5.[1] These receptors are key therapeutic targets for various neuroendocrine tumors (NETs).[2] Synthetic somatostatin analogs, such as octreotide, lanreotide, and pasireotide, are cornerstones in the management of these conditions.[3][4][5] The primary signaling mechanism for all SSTR subtypes involves coupling to inhibitory G proteins (Gi), which leads to the inhibition of adenylyl cyclase activity.[1][2] This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][6]
This application note provides a detailed protocol for a functional assay to characterize and determine the potency of somatostatin analogs by measuring their ability to inhibit forskolin-stimulated cAMP production in cells expressing a specific somatostatin receptor subtype. The protocol is based on a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Signaling Pathway
Somatostatin receptors are coupled to the Gi protein subunit. Upon activation by a somatostatin analog, the Gi protein inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP. This leads to lower intracellular cAMP levels, which in turn modulates downstream cellular processes like hormone secretion and cell proliferation.[2][7]
Caption: Somatostatin analog binding to SSTR activates Gi, inhibiting adenylyl cyclase and reducing cAMP.
Assay Principle
This protocol utilizes a competitive immunoassay format, such as HTRF® or LANCE® Ultra, to quantify intracellular cAMP.[8][9][10] The assay principle relies on the competition between native cAMP produced by the cells and a labeled cAMP analog (e.g., d2- or Eu-labeled) for binding to a specific anti-cAMP antibody labeled with a corresponding fluorophore (e.g., Europium cryptate or ULight).[9][11][12] When there is little to no cAMP in the sample, the labeled tracer and antibody are in close proximity, generating a high FRET signal. As the concentration of cellular cAMP increases, it displaces the labeled tracer from the antibody, leading to a decrease in the FRET signal.[11][13] The measured signal is therefore inversely proportional to the concentration of cAMP in the sample.[12]
Experimental Workflow
The overall workflow involves cell seeding, compound treatment, cell stimulation to produce cAMP, cell lysis and detection, and finally data analysis to determine compound potency.
Caption: Workflow for the cAMP functional assay from cell seeding to data analysis.
Detailed Experimental Protocol
I. Materials and Reagents
-
Cells: CHO-K1 or HEK293 cells stably expressing the human somatostatin receptor of interest (e.g., SSTR2).
-
Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Low-volume, white 384-well microplates.
-
Somatostatin Analogs: Octreotide, Lanreotide, Pasireotide, etc. (prepared as 10 mM stock solutions in DMSO).
-
Stimulation Agent: Forskolin (prepared as a 10 mM stock in DMSO).
-
Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) (prepared as a 250 mM stock in DMSO).[14]
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.[14][15]
-
cAMP Assay Kit: HTRF cAMP HiRange Kit (Cisbio), LANCE® Ultra cAMP Kit (Revvity), or equivalent.[8][15]
-
Equipment: Humidified CO2 incubator (37°C, 5% CO2), multichannel pipettes, TR-FRET compatible plate reader (e.g., PerkinElmer EnVision®).
II. Cell Preparation
-
Culture SSTR-expressing cells according to standard procedures. Ensure cells are healthy and in the log phase of growth.[9]
-
Harvest cells using a non-enzymatic cell dissociation solution (e.g., PBS + 5 mM EDTA).[16]
-
Centrifuge the cells (150 x g, 5 minutes), aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed culture medium without the selection antibiotic.
-
Determine cell density and viability.
-
Dilute the cells to a final concentration of 50,000 cells/mL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate (yielding 250 cells/well). Note: The optimal cell number should be determined empirically.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
III. Assay Procedure
This protocol is for a 20 µL final assay volume in a 384-well plate.
-
Compound Preparation:
-
Prepare serial dilutions of the somatostatin analogs in stimulation buffer. This is typically done at 4-fold the final desired concentration (4X).
-
Prepare a 4X solution of Forskolin in stimulation buffer. The final concentration should be at the EC80-EC90 level, which must be predetermined for the specific cell line (typically 1-10 µM).
-
Prepare a "no stimulation" control (stimulation buffer only) and a "maximum stimulation" control (4X Forskolin without any analog).
-
-
Agonist Treatment (Inhibition Step):
-
Carefully remove the culture medium from the cell plate.
-
Add 5 µL of the appropriate 4X somatostatin analog dilution to the wells.
-
For control wells, add 5 µL of stimulation buffer (for maximum stimulation) or 5 µL of buffer (for basal control).
-
Incubate the plate for 30 minutes at room temperature.[15]
-
-
Cell Stimulation:
-
Add 5 µL of the 4X Forskolin solution to all wells except the basal control wells (which receive 5 µL of stimulation buffer).
-
Incubate for 30 minutes at room temperature.[17]
-
-
Cell Lysis and cAMP Detection:
-
Prepare the HTRF detection reagents according to the kit manufacturer's protocol. This typically involves diluting the d2-labeled cAMP (tracer) and the Europium cryptate-labeled anti-cAMP antibody in the supplied lysis buffer.
-
Add 5 µL of the d2-cAMP solution to each well.
-
Add 5 µL of the anti-cAMP antibody solution to each well.[9][13]
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.[9]
-
-
Signal Measurement:
-
Remove the plate seal.
-
Read the plate on a TR-FRET compatible reader, measuring the emission at 665 nm and 620 nm.
-
IV. Data Analysis
-
Calculate HTRF Ratio: Calculate the ratio of the two emission wavelengths (665 nm / 620 nm) and multiply by 10,000.[9]
-
Generate Standard Curve: A cAMP standard curve should be run in parallel on the same plate.[9] Plot the HTRF ratio versus the known cAMP concentrations and fit the data using a four-parameter logistic (4PL) equation.
-
Convert Ratios to cAMP Concentration: Use the standard curve to interpolate the HTRF ratio from each experimental well into an absolute cAMP concentration (e.g., in nM).
-
Generate Dose-Response Curve: Plot the calculated cAMP concentration against the logarithm of the somatostatin analog concentration.
-
Calculate IC50: Fit the dose-response data using a nonlinear regression model (e.g., [Inhibitor] vs. response -- Variable slope) to determine the IC50 value for each analog. The IC50 is the concentration of the analog that produces 50% of the maximum inhibition of forskolin-stimulated cAMP production.[3][18]
Data Presentation
The potency of different somatostatin analogs in inhibiting cAMP production via a specific SSTR can be summarized for comparison.
| Somatostatin Analog | Target Receptor | IC50 (nM) [95% CI] | Maximum Inhibition (%) |
| Octreotide | SSTR2 | 0.6 [0.4 - 0.9] | 98.5 ± 2.1 |
| Lanreotide | SSTR2 | 1.2 [0.9 - 1.7] | 97.9 ± 3.0 |
| Pasireotide | SSTR2 | 58.0 [45.5 - 72.3] | 99.1 ± 1.8 |
| Somatostatin-14 | SSTR2 | 0.2 [0.1 - 0.3] | 100.0 ± 1.5 |
Note: The data presented in this table are representative examples based on published literature and are for illustrative purposes only.[3] Actual results will vary depending on the specific experimental conditions, cell line, and receptor expression levels.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Somatostatin acts by inhibiting the cyclic 3',5'-adenosine monophosphate (cAMP)/protein kinase A pathway, cAMP response element-binding protein (CREB) phosphorylation, and CREB transcription potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and paltusotine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bioline.ru [bioline.ru]
- 11. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. m.youtube.com [m.youtube.com]
- 14. blossombio.com [blossombio.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. researchgate.net [researchgate.net]
- 18. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Labeling Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) for Preclinical Imaging
Introduction
Somatostatin analogs are crucial tools in nuclear medicine for the diagnosis and therapy of neuroendocrine tumors (NETs), which frequently overexpress somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2).[1][2] The synthetic peptide, Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), is an analog of somatostatin designed for enhanced stability and affinity. The inclusion of a Tyrosine (Tyr) residue facilitates radioiodination for SPECT imaging or autoradiography. The D-amino acids (D-Dab, D-Trp) and cyclization are intended to increase resistance to enzymatic degradation in vivo, a common limitation of native peptides.[3]
This document provides detailed protocols for labeling this peptide with radionuclides for imaging studies, including methods for quality control, and in vitro/in vivo characterization. Two primary labeling strategies are presented: direct radioiodination of the tyrosine residue and radiometal labeling of a DOTA-conjugated version of the peptide for PET imaging.
Somatostatin Receptor 2 Signaling
Upon binding of an agonist like the labeled somatostatin analog, the SSTR2, a G-protein coupled receptor (GPCR), initiates a signaling cascade.[4] This typically involves coupling to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels.[5][6] Downstream effects also include the activation of protein tyrosine phosphatases (PTPs) like SHP-1 and SHP-2, which influence cell growth and proliferation, often through the MAPK/ERK pathway.[6][7]
Experimental Workflow
The overall process for developing the labeled peptide for imaging involves several key stages, from the initial radiolabeling and purification to comprehensive in vitro and in vivo evaluation. This workflow ensures the final radiotracer is of high quality and possesses the desired biological characteristics for targeted imaging.
Protocols
Protocol 1: Radioiodination with Iodine-125 using the Iodogen Method
The Iodogen method is a mild oxidative technique that is well-suited for radioiodinating peptides containing tyrosine residues, minimizing potential damage to the molecule.[8][9]
Materials and Reagents:
-
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) peptide
-
Iodogen®-coated tubes (e.g., from Pierce)
-
Sodium Iodide ([¹²⁵I]NaI), carrier-free
-
Phosphate Buffer (0.25 M, pH 7.5)
-
Sodium Metabisulfite solution (quenching solution)
-
C18 Sep-Pak® light cartridges for purification
-
Ethanol, HPLC-grade
-
Water, HPLC-grade
-
0.1% Trifluoroacetic Acid (TFA) in water
-
Acetonitrile with 0.1% TFA
-
Radio-TLC system (e.g., silica gel plates) and scanner[10][11]
Procedure:
-
Reconstitute 10 µg of the peptide in 50 µL of 0.25 M Phosphate Buffer.
-
Add 1 mCi (~37 MBq) of [¹²⁵I]NaI solution to the Iodogen®-coated tube.
-
Immediately add the 50 µL of peptide solution to the Iodogen® tube.
-
Incubate for 10-15 minutes at room temperature, with gentle tapping every 2-3 minutes.[12]
-
Terminate the reaction by transferring the reaction mixture to a clean tube containing 50 µL of sodium metabisulfite solution.
-
Purification (SPE):
-
Activate a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 10 mL of 0.1% TFA in water to remove unreacted [¹²⁵I]NaI.
-
Elute the [¹²⁵I]-peptide with 1 mL of 50% acetonitrile in water containing 0.1% TFA.
-
-
Quality Control (Radio-TLC):
-
Spot a small amount of the purified product on a silica gel TLC plate.
-
Develop the plate using a mobile phase (e.g., 85:15 methanol:ammonium acetate).
-
Analyze the plate using a radio-TLC scanner to determine radiochemical purity. The labeled peptide should move from the origin, while free iodide will move with the solvent front.[13][14]
-
Protocol 2: Radiolabeling with Gallium-68
This protocol assumes the peptide has been conjugated with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), for example, via the D-Dab amine side chain.
Materials and Reagents:
-
DOTA-conjugated peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for generator elution
-
Sodium Acetate buffer (1 M, pH 4.5)
-
C18 Sep-Pak® light cartridges
-
Ethanol, USP grade
-
Saline for injection, USP
-
Radio-HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl to obtain ⁶⁸GaCl₃.[15]
-
In a sterile reaction vial, combine 10-20 µg of the DOTA-peptide with 500 µL of Sodium Acetate buffer.
-
Add the ⁶⁸GaCl₃ eluate (up to 10 mCi, 370 MBq) to the peptide/buffer mixture. The final pH should be between 3.5 and 4.5.[16][17]
-
Heat the reaction vial at 95°C for 10 minutes.[18]
-
Allow the vial to cool to room temperature.
-
Purification (SPE):
-
Activate a C18 Sep-Pak cartridge with 5 mL of ethanol, followed by 10 mL of water.
-
Load the reaction mixture onto the cartridge. The [⁶⁸Ga]Ga-DOTA-peptide will be retained.
-
Wash the cartridge with 10 mL of water to remove any unchelated ⁶⁸Ga.
-
Elute the final product with 0.5 mL of ethanol, followed by 4.5 mL of saline for injection.
-
-
Quality Control (Radio-HPLC):
-
Analyze an aliquot of the final product using a reverse-phase C18 HPLC column with a gradient of water/acetonitrile (both containing 0.1% TFA) and a radioactivity detector. This will confirm the radiochemical purity.[19]
-
Protocol 3: In Vitro Stability Assay
Procedure:
-
Add ~50 µL of the purified radiolabeled peptide to 450 µL of fresh human plasma.
-
Incubate the mixture in a water bath at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take a 50 µL aliquot of the plasma mixture.
-
Precipitate the plasma proteins by adding 100 µL of cold acetonitrile to the aliquot.[20]
-
Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by radio-HPLC to determine the percentage of intact radiolabeled peptide remaining.[21]
Protocol 4: Receptor Binding Affinity (IC₅₀)
Procedure:
-
Use a cell line known to express SSTR2 (e.g., AR42J cells).
-
Prepare cell membrane homogenates from this cell line.
-
In a series of tubes, add a constant amount of cell membrane homogenate and a constant amount of a known SSTR2 radioligand (e.g., [¹²⁵I-Tyr³]-Octreotide).
-
Add increasing concentrations of the unlabeled "cold" Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) peptide to the tubes.
-
Incubate at 37°C for 1 hour to allow competitive binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the log concentration of the cold peptide. The IC₅₀ value is the concentration of the peptide that inhibits 50% of the specific binding of the radioligand.
Representative Data
The following tables present expected data ranges for a successfully labeled somatostatin analog based on published literature for similar compounds.
Table 1: Radiolabeling and Quality Control Summary
| Parameter | [¹²⁵I]-Peptide (Iodogen) | [⁶⁸Ga]Ga-DOTA-Peptide |
|---|---|---|
| Radiochemical Yield | > 70% | > 95%[18] |
| Radiochemical Purity | > 98% | > 98% |
| Specific Activity | > 1500 Ci/mmol | > 25 GBq/µmol |
Table 2: In Vitro Plasma Stability
| Time Point | % Intact Peptide Remaining |
|---|---|
| 0 min | 100% |
| 60 min | > 95% |
| 120 min | > 90% |
| 240 min | > 85%[20] |
Table 3: Receptor Binding Affinity
| Receptor Subtype | IC₅₀ (nM) |
|---|---|
| SSTR2 | < 5.0 |
| SSTR3 | 10 - 100 |
| SSTR5 | 5 - 50 |
Data are hypothetical but representative for a high-affinity SSTR2-preferring analog.
Table 4: Representative In Vivo Biodistribution Data in Tumor-Bearing Mice (%ID/g)
| Organ | 1 hour post-injection | 4 hours post-injection |
|---|---|---|
| Blood | 1.5 ± 0.4 | 0.5 ± 0.1 |
| SSTR2+ Tumor | 15.2 ± 3.1 | 12.5 ± 2.8[22][23] |
| Liver | 2.1 ± 0.6 | 1.8 ± 0.5 |
| Kidneys | 18.5 ± 4.2 | 10.1 ± 2.5 |
| Muscle | 0.8 ± 0.2 | 0.4 ± 0.1 |
Values are mean ± SD and are representative of typical somatostatin analog biodistribution.
References
- 1. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (68)Ga-labeled peptides in tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals [mdpi.com]
- 4. cusabio.com [cusabio.com]
- 5. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. revvity.com [revvity.com]
- 9. Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN | Springer Nature Experiments [experiments.springernature.com]
- 10. High-throughput radio-TLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lablogic.com [lablogic.com]
- 12. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn.ymaws.com [cdn.ymaws.com]
- 15. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [app.jove.com]
- 16. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design, Synthesis, Radiolabeling and In Vitro and In Vivo Characterization of Tumor-antigen- and Antibody-derived Peptides for the Detection of Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pnas.org [pnas.org]
- 23. pnas.org [pnas.org]
Troubleshooting & Optimization
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) solubility problems in aqueous buffer
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding solubility issues with the synthetic peptide Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11). This somatostatin agonist is utilized in various research applications, including cancer studies. Due to its specific amino acid composition, achieving complete dissolution in aqueous buffers can be challenging.
Understanding the Challenge: Physicochemical Properties
The solubility of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is influenced by its amino acid sequence: Y-cyclo[(D-Dab)-RFFwKTF] (where 'w' denotes D-Tryptophan).
-
Basic Residues: The presence of Arginine (Arg), Lysine (Lys), and the non-standard basic amino acid D-diaminobutyric acid (D-Dab) gives the peptide a net positive charge at neutral and acidic pH. This suggests that it will be more soluble in acidic conditions.
-
Hydrophobic Residues: A significant portion of the peptide consists of hydrophobic amino acids, including Tyrosine (Tyr), two Phenylalanine (Phe) residues, and a D-Tryptophan (D-Trp). These residues can lead to aggregation and poor solubility in aqueous solutions.
The combination of basic and hydrophobic characteristics is the primary reason for the solubility challenges encountered with this peptide.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)?
A1: Given the peptide's basic nature, the recommended starting solvent is sterile, distilled water. If solubility is limited, a dilute acidic solution is the next logical step. We recommend trying a 0.1% acetic acid solution.[1][2][3][4]
Q2: My peptide won't dissolve in water or dilute acetic acid. What should I do next?
A2: If the peptide remains insoluble, the issue is likely due to its hydrophobicity. In this case, you can use a small amount of an organic co-solvent to aid dissolution before diluting with your aqueous buffer. A common and effective strategy is to first dissolve the peptide in a minimal volume of dimethyl sulfoxide (DMSO) and then slowly add this stock solution to your aqueous buffer with gentle vortexing.[1][2][3]
Q3: I dissolved the peptide in DMSO, but it precipitated when I added it to my aqueous buffer. What went wrong?
A3: Precipitation upon dilution indicates that the peptide's solubility limit in the final aqueous buffer has been exceeded. To resolve this, you can try the following:
-
Decrease the final concentration: Prepare a more dilute final solution.
-
Increase the organic co-solvent percentage: While keeping the organic solvent concentration as low as possible for your experimental system, a slightly higher percentage may be necessary. For most cell-based assays, it is advisable to keep the final DMSO concentration below 0.5%.
-
Adjust the pH of the aqueous buffer: Since this is a basic peptide, ensuring your final buffer pH is acidic (e.g., pH 4-6) can improve solubility.
Q4: Can I use sonication or heating to help dissolve the peptide?
A4: Yes, both methods can be beneficial. Gentle sonication can help break up aggregates and facilitate dissolution.[1] Gentle warming (e.g., to 37°C) can also increase solubility. However, prolonged or excessive heating should be avoided to prevent peptide degradation.[1]
Q5: How should I store the peptide solution once it is prepared?
A5: For short-term storage (a few days), refrigerate the solution at 2-8°C. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Troubleshooting Guide: Summary of Solubilization Strategies
The following table summarizes the recommended strategies for dissolving Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), progressing from the simplest to more advanced techniques.
| Strategy | Recommended Action | Rationale | Considerations |
| Initial Attempt | Dissolve in sterile, distilled water. | Simple and compatible with most biological assays. | May not be sufficient due to the peptide's hydrophobicity. |
| pH Adjustment | If insoluble in water, add 0.1% acetic acid. | The peptide is basic and will be more soluble at a lower pH.[1][2][3][4] | Ensure the final pH is compatible with your experiment. |
| Organic Co-solvent | Dissolve in a minimal volume of DMSO, then slowly dilute with aqueous buffer. | DMSO disrupts hydrophobic interactions, aiding solubility.[1][2][3] | Final DMSO concentration should be minimized, especially for cell-based assays. |
| Physical Methods | Use gentle sonication or brief warming (<40°C). | These methods provide energy to overcome aggregation forces.[1] | Avoid excessive heat to prevent peptide degradation. |
Experimental Protocols
Protocol 1: Stepwise Solubilization for General Use
This protocol provides a systematic approach to solubilizing the peptide for use in typical biochemical or cell-based assays.
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Initial Attempt (Water): Add a small volume of sterile, distilled water to the vial to achieve a high stock concentration (e.g., 1-5 mg/mL). Vortex gently.
-
Acidification (if necessary): If the peptide does not fully dissolve, add 0.1% acetic acid dropwise while vortexing until the solution clears.
-
Organic Co-solvent (if necessary): If the peptide remains insoluble, use a fresh aliquot of lyophilized peptide. a. Add a minimal volume of pure DMSO (e.g., 10-20 µL) to the vial and ensure complete dissolution. b. Slowly add this DMSO stock solution dropwise to your vigorously vortexing aqueous buffer to the desired final concentration.
-
Final Steps: Once dissolved, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining micro-aggregates. Use the supernatant for your experiments.
Visualizations
Experimental Workflow for Troubleshooting Solubility
The following diagram illustrates a logical workflow for addressing solubility issues with Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).
Caption: A stepwise guide to troubleshooting peptide solubility.
Somatostatin Receptor Signaling Pathway
As Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is a somatostatin agonist, its biological effects are mediated through somatostatin receptors (SSTRs). The diagram below provides a simplified overview of the canonical SSTR signaling pathway.
Caption: General signaling of somatostatin receptors.
References
Technical Support Center: Optimizing Binding Assays for High-Affinity Peptide Ligands
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on binding assays with high-affinity peptide ligands.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: High Background or Non-Specific Binding
High background signal can mask the specific binding of your high-affinity peptide, leading to inaccurate measurements of binding affinity.[1]
| Potential Cause | Recommended Solution |
| Peptide Adsorption: Peptides can non-specifically adsorb to plastic surfaces of assay plates and tubes.[2] | - Use low-binding microplates.[2]- Pre-treat plates with a blocking agent like Bovine Serum Albumin (BSA) or polyethylenimine.[3]- Include detergents (e.g., Tween-20 at 0.05%) or carrier proteins (e.g., BSA at 1%) in the assay buffer to reduce hydrophobic interactions.[4] |
| Ionic Interactions: Electrostatic interactions can cause non-specific binding. | - Optimize the salt concentration (e.g., NaCl) in your assay buffer.[4]- Adjust the pH of the buffer to modulate the charge of the peptide and the target protein.[4] |
| Antibody Cross-Reactivity: In immunoassays, secondary antibodies may bind to unintended proteins.[5] | - Use pre-adsorbed secondary antibodies.- Include a blocking agent specific to the species of your primary antibody. |
| Insufficient Blocking: The blocking step may not be adequate to cover all non-specific sites. | - Increase the concentration of the blocking agent or try a different blocking agent (e.g., non-fat dry milk, casein).- Increase the blocking incubation time and/or temperature. |
Issue 2: Low or No Specific Binding Signal
A weak or absent signal can be frustrating and may be due to a variety of factors related to the peptide, the target, or the assay conditions.
| Potential Cause | Recommended Solution |
| Peptide Degradation: Peptides are susceptible to degradation by proteases or oxidation.[6] | - Add protease inhibitors to your sample and buffers.[3]- Store peptides properly at -20°C or -80°C in lyophilized form.[6]- Avoid repeated freeze-thaw cycles.[6]- For peptides containing Cys, Trp, or Met, consider using buffers with reducing agents like DTT, but be mindful of compatibility with your assay.[6] |
| Poor Peptide Solubility: Hydrophobic peptides may not be fully dissolved, leading to lower effective concentrations.[6] | - Test different solvents for initial peptide dissolution (e.g., DMSO, DMF, or acetic acid) before diluting in assay buffer.[6]- Sonication can aid in dissolving difficult peptides. |
| Incorrect Assay Conditions: Incubation times, temperature, or buffer composition may not be optimal for the interaction. | - Optimize incubation time; high-affinity interactions may reach equilibrium faster, but some may require longer incubations.[7][8]- Perform a temperature optimization (e.g., 4°C, room temperature, 37°C).[7]- Conduct a buffer screen to test different pH values and ionic strengths.[9] |
| Inactive Target Protein: The target protein may be misfolded or inactive. | - Confirm the activity and proper folding of your target protein using a control ligand or other functional assay.- Ensure proper storage and handling of the protein. |
| Hidden His-tag: For His-tagged proteins, the tag may be inaccessible for purification or immobilization. | - Perform purification under denaturing conditions to expose the tag, followed by refolding.[10] |
Issue 3: Poor Reproducibility and High Variability
| Potential Cause | Recommended Solution |
| Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. | - Use calibrated pipettes.- For serial dilutions, ensure thorough mixing between each step. |
| Inconsistent Incubation Times/Temperatures: Variations in incubation conditions can affect binding. | - Use a temperature-controlled incubator or water bath.- Stagger the addition of reagents to ensure consistent incubation times across a plate. |
| Edge Effects in Microplates: Wells on the outer edges of a microplate can experience different evaporation rates. | - Avoid using the outer wells for critical samples.- Fill the outer wells with buffer or water to create a humidity barrier. |
| Reagent Variability: Lot-to-lot variation in reagents, especially antibodies and proteins. | - Qualify new lots of critical reagents before use in experiments.- Aliquot and store reagents under recommended conditions to maintain consistency.[6] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right assay format for my high-affinity peptide ligand?
The choice of assay format depends on several factors, including the properties of your peptide and target, the required throughput, and the available instrumentation.
| Assay Format | Advantages | Considerations |
| ELISA (Enzyme-Linked Immunosorbent Assay) [11][12] | Widely available, relatively inexpensive, and can be high-throughput. | Can be prone to non-specific binding; requires labeled reagents. |
| SPR (Surface Plasmon Resonance) [1] | Label-free, provides real-time kinetic data (association and dissociation rates). | Requires specialized equipment; can be sensitive to buffer composition and non-specific binding. |
| BLI (Biolayer Interferometry) [13] | Label-free, real-time data, higher throughput than traditional SPR. | Can have lower sensitivity for small molecules; non-specific binding can be an issue. |
| Radioligand Binding Assays | High sensitivity, considered a gold standard for affinity determination. | Requires handling of radioactive materials and specialized disposal. |
| Fluorescence Polarization (FP) | Homogeneous (no-wash) assay, suitable for high-throughput screening. | Requires a fluorescently labeled peptide; sensitive to autofluorescence from compounds. |
Q2: What are the key parameters to optimize in a binding assay buffer?
Buffer composition is critical for maintaining the stability and activity of both the peptide and the target protein.
-
pH: Should be optimized to ensure the proper ionization state of both the peptide and the target for optimal interaction. A typical starting point is physiological pH (7.2-7.6).
-
Ionic Strength: Modulating the salt concentration (e.g., with NaCl) can help to minimize non-specific electrostatic interactions.
-
Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) are often included to prevent aggregation and reduce non-specific binding to surfaces.
-
Blocking Agents: Carrier proteins like BSA are used to block non-specific binding sites on assay surfaces and can also stabilize the target protein.
-
Additives: Depending on the specific peptide and target, other additives like glycerol (for protein stability) or reducing agents (for cysteine-containing peptides) may be necessary.
Q3: How long should I incubate my binding reaction?
The incubation time should be sufficient to allow the binding reaction to reach equilibrium. For high-affinity interactions, this may be relatively short. However, it is essential to determine this empirically.
-
Time-Course Experiment: Measure binding at several time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to identify the point at which the binding signal plateaus.
-
Consideration for High-Affinity Ligands: While equilibrium may be reached quickly, a very slow off-rate (k_off) is characteristic of high-affinity interactions. Ensure the incubation is long enough for true equilibrium to be established.
Q4: How can I accurately determine the concentration of my peptide stock solution?
Accurate concentration determination is crucial for reliable binding data.
-
Amino Acid Analysis (AAA): This is the most accurate method for determining peptide concentration.
-
UV Absorbance: If the peptide contains aromatic amino acids (Trp, Tyr), the concentration can be estimated by measuring the absorbance at 280 nm and using the calculated extinction coefficient.
-
Colorimetric Assays: Assays like the Bicinchoninic Acid (BCA) assay or the Bradford assay can be used, but a standard curve with a similar peptide is recommended for accuracy.[14]
Experimental Protocols
Protocol 1: Basic ELISA for Peptide-Protein Interaction
-
Coating: Coat a high-binding 96-well plate with the target protein (e.g., 1-10 µg/mL in a suitable coating buffer like carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Peptide Incubation: Add serial dilutions of the biotinylated peptide ligand in assay buffer (e.g., PBS-T with 1% BSA) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add Streptavidin-HRP conjugate diluted in assay buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Competitive Binding Assay
-
Follow steps 1-4 of the Basic ELISA protocol.
-
Competition Incubation: In a separate plate or tubes, pre-incubate a fixed concentration of the labeled (e.g., biotinylated) peptide with serial dilutions of the unlabeled competitor peptide for 30-60 minutes.
-
Transfer to Assay Plate: Transfer the pre-incubated mixtures to the coated and blocked assay plate. Incubate for 1-2 hours at room temperature.
-
Follow steps 6-11 of the Basic ELISA protocol.
Visualizations
Caption: A generalized workflow for an indirect binding assay.
Caption: A troubleshooting decision tree for common binding assay issues.
References
- 1. General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 6. genscript.com [genscript.com]
- 7. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 11. Assay Formats: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jove.com [jove.com]
- 13. Automated affinity selection for rapid discovery of peptide binders - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02587B [pubs.rsc.org]
- 14. fishersci.de [fishersci.de]
Technical Support Center: Preventing Peptide Aggregation in Stock Solutions
For researchers, scientists, and drug development professionals, maintaining the integrity and solubility of peptide stock solutions is critical for experimental success. Peptide aggregation can lead to loss of active material, inaccurate concentration measurements, and potentially confounding experimental results. This guide provides troubleshooting advice and answers to frequently asked questions to help you prevent and address peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem?
Peptide aggregation is the process by which individual peptide molecules self-associate to form larger, often insoluble, complexes.[1][2] These aggregates can range from small, soluble oligomers to large, visible precipitates.[1] Aggregation is a significant issue as it can lead to:
-
Loss of active peptide: Aggregated peptides are often biologically inactive.
-
Inaccurate concentration: It is difficult to accurately determine the concentration of a peptide solution containing aggregates.
-
Altered pharmacokinetics and immunogenicity: In therapeutic applications, aggregates can affect the drug's behavior in the body and may even trigger an immune response.[3]
-
Experimental variability: Using aggregated stock solutions can lead to inconsistent and unreliable experimental results.
Q2: What are the main factors that cause peptide aggregation?
Peptide aggregation is influenced by a combination of intrinsic and extrinsic factors:
-
Intrinsic Factors (Peptide-Specific):
-
Amino Acid Composition: The presence of hydrophobic amino acids (e.g., Leucine, Valine, Isoleucine, Phenylalanine) increases the likelihood of aggregation.[4]
-
Peptide Length: Longer peptides have a greater tendency to aggregate due to increased opportunities for intermolecular interactions.[4][5]
-
Net Charge: Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net charge.[4] A higher net charge generally promotes solubility.[1][2]
-
Secondary Structure: Peptides that can adopt β-sheet conformations are particularly prone to aggregation.[4]
-
-
Extrinsic Factors (Environmental):
-
Concentration: Higher peptide concentrations increase the probability of intermolecular interactions and aggregation.[1][2]
-
pH: The pH of the solution affects the net charge of the peptide.[4][5]
-
Temperature: Higher temperatures can sometimes increase solubility, but can also promote aggregation, especially with prolonged incubation.[5][6][7]
-
Solvent: The choice of solvent is critical for maintaining peptide solubility.
-
Ionic Strength: The salt concentration of the solution can influence electrostatic interactions between peptide molecules.[2][8]
-
Storage Conditions: Improper storage, including repeated freeze-thaw cycles, can induce aggregation.[9][10]
-
Q3: How can I predict the solubility of my peptide?
A preliminary assessment of your peptide's solubility can be made by analyzing its amino acid sequence:
-
Calculate the Net Charge: Assign a value of +1 to each basic residue (Arginine, Lysine, Histidine) and the N-terminus. Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid) and the C-terminus. Sum these values to estimate the net charge at neutral pH.[11][]
-
Assess Hydrophobicity: Identify the percentage of hydrophobic amino acids in the sequence.
-
Highly Charged Peptides (net charge > 0): Likely soluble in aqueous solutions.
-
Hydrophobic Peptides (>50% hydrophobic residues): Likely require organic solvents for dissolution.[13]
-
Neutral Peptides (net charge ≈ 0): May have low solubility in water and might require organic solvents or pH adjustment.
Troubleshooting Guide
Issue: My peptide will not dissolve in the recommended solvent.
Possible Causes and Solutions:
-
Incorrect Solvent Choice: The default solvent may not be appropriate for your specific peptide sequence.
-
Solution: Follow a systematic approach to test different solvents. Start with sterile, distilled water. If the peptide is acidic (net negative charge), try a basic buffer (e.g., 0.1 M ammonium bicarbonate). If it is basic (net positive charge), try an acidic solvent (e.g., 10% acetic acid). For hydrophobic or neutral peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) may be necessary.[5][8][11][14]
-
-
Insufficient Solubilization Effort: The peptide may simply need more energy to dissolve.
-
Solution: After adding the solvent, vortex the solution. If particles are still visible, sonication in a water bath for short periods can help break up aggregates.[5][15] Gentle warming (<40°C) can also aid dissolution, but be cautious as excessive heat can cause degradation or further aggregation.[8][14]
-
-
Peptide has already aggregated: The lyophilized powder may contain pre-formed aggregates.
Issue: My peptide dissolves initially but then precipitates out of solution.
Possible Causes and Solutions:
-
Supersaturated Solution: The initial concentration may be above the peptide's solubility limit in that specific solvent.
-
Solution: Prepare a more dilute stock solution. It is often better to have a lower concentration, fully solubilized stock than a higher concentration, partially aggregated one.
-
-
Change in Solution Conditions: Diluting the stock solution into a buffer with a different pH or ionic strength can cause the peptide to become insoluble.
-
Solution: Ensure the final buffer conditions are compatible with peptide solubility. It may be necessary to adjust the pH of the final solution. When diluting a peptide dissolved in an organic solvent into an aqueous buffer, add the peptide stock solution slowly while vortexing to avoid localized high concentrations that can lead to precipitation.[13]
-
-
Temperature Fluctuation: Changes in temperature during storage or handling can affect solubility.
Experimental Protocols
Protocol 1: Step-by-Step Peptide Solubilization
This protocol provides a general workflow for solubilizing a new peptide. Always perform a solubility test on a small amount of the peptide before dissolving the entire sample. [17]
-
Preparation:
-
Initial Solubility Test:
-
Weigh out a small amount of the peptide (e.g., 1 mg).
-
Based on the peptide's properties (see "How can I predict the solubility of my peptide?"), select an initial solvent.
-
-
Solubilization Procedure:
-
Add a small volume of the chosen solvent to the peptide.
-
Vortex the vial for 30-60 seconds.
-
If the peptide is not fully dissolved, sonicate the vial in a water bath for 10-15 seconds. Repeat 2-3 times if necessary.[9]
-
If the peptide remains insoluble, proceed to the next solvent in the decision tree below.
-
-
Scaling Up:
-
Once an effective solvent is identified, dissolve the remaining peptide in that solvent to the desired stock concentration.
-
If an organic solvent was used, slowly add the peptide stock to your aqueous buffer with gentle stirring.[13]
-
Protocol 2: Recommended Storage of Peptide Stock Solutions
Proper storage is crucial to prevent degradation and aggregation over time.
-
Aliquoting:
-
Storage Temperature:
-
For short-term storage (a few days to a week), peptide solutions can generally be stored at 4°C.[16]
-
For long-term storage, it is recommended to store the aliquots at -20°C or, preferably, -80°C.[10][15][16] Avoid using frost-free freezers, as temperature fluctuations during defrost cycles can be detrimental.[16]
-
-
Special Considerations:
-
Peptides containing Cysteine, Methionine, or Tryptophan are susceptible to oxidation.[15] These should be stored in oxygen-free buffers and protected from light.
-
Peptides containing Glutamine or Asparagine can deamidate. Storing in a slightly acidic buffer (pH 5-6) can help to minimize this degradation.[16]
-
Data Presentation
Table 1: Recommended Starting Concentrations for Solvents and Additives
| Solvent/Additive | Type | Recommended Starting Concentration | Notes |
| Acetic Acid | Acidic Solvent | 10% (v/v) in water | For basic peptides.[5] |
| Ammonium Bicarbonate | Basic Buffer | 0.1 M | For acidic peptides.[] |
| DMSO (Dimethyl Sulfoxide) | Organic Solvent | Up to 50% for stock, <1% in final assay | For hydrophobic peptides.[5][15] Can be toxic to cells at higher concentrations. |
| DMF (Dimethylformamide) | Organic Solvent | Small amounts to dissolve, then dilute | For very hydrophobic peptides. More toxic than DMSO. |
| Guanidine Hydrochloride | Denaturant | 6 M | To dissolve highly aggregated peptides.[8][11] May interfere with assays. |
| Urea | Denaturant | 8 M | To dissolve highly aggregated peptides.[8][11] May interfere with assays. |
| Arginine/Glutamate | Stabilizing Excipient | 50 mM | Can increase solubility and prevent aggregation. |
| Tween 20 / Polysorbate 20 | Non-ionic Surfactant | 0.01 - 0.1% | Can prevent surface adsorption and aggregation. |
Visualizations
Caption: Factors influencing peptide aggregation.
Caption: Decision workflow for peptide solubilization.
References
- 1. jpt.com [jpt.com]
- 2. peptide.com [peptide.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. youtube.com [youtube.com]
- 5. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 6. biobasic.com [biobasic.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. genscript.com [genscript.com]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. youtube.com [youtube.com]
- 13. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 14. NIBSC - Peptide Storage [nibsc.org]
- 15. scribd.com [scribd.com]
- 16. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 17. info.gbiosciences.com [info.gbiosciences.com]
Troubleshooting low signal in Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), also known as KE 108, in functional assays. This potent, non-selective somatostatin agonist exhibits high affinity for all five somatostatin receptor subtypes (sst1-sst5), making it a valuable tool in cancer research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) and what are its primary applications?
A1: Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), or KE 108, is a synthetic, cyclic somatostatin analog. It is characterized as a pan-somatostatin agonist, meaning it binds with high affinity to all five known somatostatin receptor subtypes (sst1, sst2, sst3, sst4, and sst5). Its primary application is in cancer research, where it is used to study the effects of broad somatostatin receptor activation on tumor cells.
Q2: What is the binding profile of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)?
A2: This analog is a high-affinity ligand for all five somatostatin receptors. In AtT-20 mouse anterior pituitary tumor cells, which endogenously express sst2 and sst5 receptors, its binding affinity has been shown to be higher than that of the endogenous ligand somatostatin-14 and the sst2-preferring agonist octreotide.
Q3: Which functional assays are commonly used to characterize the activity of this peptide?
A3: Common functional assays include:
-
cAMP Accumulation Assays: To measure the inhibition of adenylyl cyclase activity, a primary downstream effect of somatostatin receptor activation.
-
Receptor Binding Assays: To determine the affinity (Ki) of the peptide for each somatostatin receptor subtype.
-
Receptor Internalization Assays: To visualize and quantify the agonist-induced internalization of somatostatin receptors.
-
Calcium Mobilization Assays: To measure changes in intracellular calcium levels, another potential downstream signaling event.
-
ERK Phosphorylation Assays: To assess the activation of the MAPK/ERK signaling pathway.
Quantitative Data Summary
| Assay Type | Cell Line | Receptor(s) Expressed | Agonist | EC50 (nM) | Reference |
| cAMP Inhibition | AR42J | Endogenous sst2 | Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) | 0.31 | [1] |
| cAMP Inhibition | AR42J | Endogenous sst2 | [Tyr3]octreotide | 0.073 | [1] |
| cAMP Inhibition | AR42J | Endogenous sst2 | SOM230 (Pasireotide) | 11.5 | [1] |
Troubleshooting Guides
Low Signal in cAMP Assays
A common issue when working with Gi-coupled receptors like the somatostatin receptors is a low signal window in cAMP assays. Since these receptors inhibit adenylyl cyclase, the assay measures a decrease from a stimulated level of cAMP.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Forskolin Stimulation | Optimize the concentration of forskolin (or another adenylyl cyclase activator) to achieve a robust cAMP signal (typically 80-90% of the maximal response) before adding the somatostatin analog. |
| Low Receptor Expression | Use a cell line known to express high levels of the target somatostatin receptor subtype(s). Consider using a transient or stable transfection system to overexpress the receptor. |
| Cell Density | Optimize the cell number per well. Too few cells will result in a low signal, while too many can lead to rapid depletion of assay reagents and a high background. |
| Incorrect Assay Buffer | Ensure the assay buffer is compatible with your cell type and the assay kit. Check for components that might interfere with the assay, such as high concentrations of phosphodiesterase (PDE) inhibitors if not part of the kit's recommendation. |
| Ligand Degradation | Prepare fresh solutions of the peptide for each experiment. Store the stock solution in appropriate aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Biased Agonism | Be aware that Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) can exhibit biased agonism.[2] While it is a full agonist for cAMP inhibition at the sst2 receptor, it may act as a partial agonist or antagonist for other signaling pathways.[2] If your assay measures a different downstream event, you may not observe a strong signal. |
Low Signal in Receptor Binding Assays
| Possible Cause | Troubleshooting Suggestion |
| Low Receptor Density | Use membranes from cells with high receptor expression. |
| Radioligand Issues | Ensure the radioligand has high specific activity and is not degraded. Use a concentration of radioligand at or below its Kd for the receptor to ensure sensitive detection of competition. |
| Non-optimal Incubation Time | Determine the time to reach binding equilibrium at the chosen temperature through time-course experiments. |
| Inappropriate Buffer Composition | The pH, ionic strength, and presence of divalent cations can influence binding. Optimize the buffer composition for your specific receptor subtype. |
| High Nonspecific Binding | Reduce nonspecific binding by pre-coating filter plates with a blocking agent (e.g., polyethyleneimine), including a blocking agent like BSA in the assay buffer, and optimizing the washing steps. |
Low Signal in Receptor Internalization Assays
| Possible Cause | Troubleshooting Suggestion |
| Receptor Subtype Does Not Internalize | Not all somatostatin receptor subtypes internalize upon agonist binding. For example, while Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) induces internalization of sst3, it does not for sst5.[3][4] Confirm that the receptor subtype you are studying is known to internalize in response to this agonist. |
| Insufficient Agonist Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal agonist concentration and incubation time to induce internalization. |
| Low Receptor Expression | Use a cell line with robust expression of the target receptor. |
| Imaging Issues | Ensure the imaging system is properly configured for detecting the fluorescently tagged receptor or antibody. Optimize image acquisition settings to maximize the signal-to-noise ratio. |
| Cell Health | Ensure cells are healthy and not overly confluent, as this can affect their ability to internalize receptors. |
Experimental Protocols
Detailed Methodology for a cAMP Inhibition Assay
-
Cell Culture: Culture cells expressing the somatostatin receptor of interest in the appropriate growth medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into a 96-well or 384-well white, opaque microplate at a pre-optimized density. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) and a positive control (e.g., somatostatin-14) in assay buffer.
-
Assay Procedure:
-
Aspirate the growth medium from the wells.
-
Add the diluted compounds to the respective wells.
-
Add a fixed, pre-optimized concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Detailed Methodology for a Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the somatostatin receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well filter plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-labeled somatostatin analog), and varying concentrations of the unlabeled Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. Wash the filters with cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate and add a scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the nonspecific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percent specific binding against the log of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Detailed Methodology for a Receptor Internalization Assay
-
Cell Culture: Culture cells stably expressing a fluorescently tagged somatostatin receptor (e.g., sst3-GFP) on glass-bottom dishes or plates suitable for microscopy.
-
Agonist Treatment: Replace the culture medium with a serum-free medium containing the desired concentration of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11). Include a vehicle control.
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 15, 30, 60 minutes).
-
Imaging: At each time point, wash the cells with cold PBS and fix them with paraformaldehyde. Image the cells using a confocal or high-content imaging system.
-
Quantification: Quantify receptor internalization by measuring the redistribution of fluorescence from the plasma membrane to intracellular vesicles. This can be done using image analysis software to determine the ratio of intracellular to membrane-associated fluorescence.
Visualizations
Caption: Somatostatin receptor signaling pathway via Gαi/o protein.
Caption: Experimental workflow for a cAMP inhibition assay.
Caption: Logical troubleshooting flow for low signal issues.
References
- 1. Agonist-Biased Signaling at the sst2A Receptor: The Multi-Somatostatin Analogs KE108 and SOM230 Activate and Antagonize Distinct Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-biased signaling at the sst2A receptor: the multi-somatostatin analogs KE108 and SOM230 activate and antagonize distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
How to handle and store lyophilized Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of lyophilized Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).
Frequently Asked Questions (FAQs)
Q1: What is Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)?
A1: Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is a synthetic analog of somatostatin. It functions as a somatostatin agonist and is primarily utilized in cancer research.[1][2][3]
Q2: How should I store the lyophilized peptide upon receipt?
A2: Upon receipt, the lyophilized peptide should be stored in a refrigerator at 2°C to 8°C.[4][5][6] For long-term storage, it is recommended to store the peptide in its original packaging, protected from light.[5][6]
Q3: What is the recommended procedure for reconstituting the lyophilized peptide?
Q4: What is the stability of the reconstituted peptide solution?
A4: Peptide solutions are significantly less stable than their lyophilized form. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, aqueous solutions of somatostatin analogs can be stored at -20°C for up to one month.[8] Stock solutions prepared in DMSO may be stable for several months when stored at -20°C or below.[7] Always minimize freeze-thaw cycles.
Q5: Are there any specific handling precautions I should take?
A5: Yes. Peptides can be sensitive to oxidation and moisture. It is recommended to allow the vial to equilibrate to room temperature before opening to prevent condensation. Handle the peptide in a clean environment and use sterile equipment for reconstitution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the peptide | The peptide may have poor solubility in the chosen solvent. | Try gentle warming of the solution to 37°C or brief sonication in an ultrasonic bath.[7] If solubility issues persist, consider using a different solvent as recommended by the manufacturer. For some somatostatin analogs, DMSO offers higher solubility.[7] |
| Precipitation observed in the solution after storage | The peptide may have limited stability in the prepared solution at the storage temperature. The solution may be supersaturated. | Before use, ensure the solution is brought to room temperature and check for any precipitates.[8] If precipitation is observed, gentle warming and vortexing may help to redissolve the peptide. It is always best to use freshly prepared solutions. |
| Loss of peptide activity in experiments | The peptide may have degraded due to improper storage, handling, or multiple freeze-thaw cycles. | Review your storage and handling procedures. Ensure the peptide is stored at the correct temperature and protected from light. Prepare fresh solutions for critical experiments and avoid repeated freezing and thawing of stock solutions. |
| Inconsistent experimental results | This could be due to inaccurate peptide concentration, degradation, or adsorption of the peptide to container surfaces. | Ensure accurate weighing and reconstitution. Use low-protein-binding tubes and pipette tips to minimize loss due to adsorption. Prepare fresh dilutions from a carefully stored stock solution for each experiment. |
Quantitative Data Summary
Storage Recommendations for Somatostatin Analogs
| Form | Temperature | Duration | Notes |
| Lyophilized | 2°C to 8°C | See manufacturer's expiry date | Protect from light.[5][6] |
| Reconstituted (Aqueous) | -20°C | Up to 1 month | Prepare fresh if possible.[8] Avoid freeze-thaw cycles. |
| Reconstituted (DMSO) | ≤ -20°C | Several months | Confirm compatibility with your experimental system.[7] |
Solubility of Somatostatin Analogs
| Solvent | Solubility | Reference |
| Water | 0.3 mg/ml (for Somatostatin) | [8][9] |
| DMSO | >10 mM (for Octreotide acetate) | [7] |
Note: The solubility data is for related somatostatin analogs and may not be directly applicable to Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11). Always consult the product-specific datasheet.
Experimental Protocols & Workflows
Detailed Methodology for Reconstitution
-
Equilibration: Allow the vial of lyophilized peptide to reach room temperature before opening. This prevents moisture condensation inside the vial, which can degrade the peptide.
-
Solvent Preparation: Prepare the recommended reconstitution solvent (e.g., sterile water, PBS, or DMSO) as indicated on the product datasheet. Ensure the solvent is of high purity and sterile if for cell-based assays.
-
Reconstitution: Carefully add the calculated volume of the solvent to the vial to achieve the desired stock concentration.
-
Dissolution: Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation. If necessary, brief sonication or warming to 37°C can aid dissolution.[7]
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the stock solution into single-use, low-protein-binding tubes. Store the aliquots at -20°C or -80°C, depending on the recommended storage conditions for the reconstituted peptide.
Visualizing Experimental Workflows
Caption: Workflow for handling lyophilized peptide.
Caption: Logic for troubleshooting inconsistent results.
References
- 1. Somatostatin — TargetMol Chemicals [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. novartis.com [novartis.com]
- 5. somatulinedepot.com [somatulinedepot.com]
- 6. medicines.org.uk [medicines.org.uk]
- 7. apexbt.com [apexbt.com]
- 8. Somatostatin | 51110-01-1 | Hello Bio [hellobio.com]
- 9. Somatostatin | 51110-01-1 [amp.chemicalbook.com]
Optimizing incubation time for receptor saturation assays
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize incubation time for receptor saturation assays, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing incubation time so critical in a receptor saturation assay?
Optimizing incubation time is crucial to ensure that the binding of a ligand to its receptor has reached equilibrium, or a steady state.[1][2][3] Failure to reach equilibrium can lead to an underestimation of the receptor density (Bmax) and an inaccurate determination of the ligand's binding affinity (Kd).[1] The goal is to find a time window where a stable signal is achieved and maintained.[1]
Q2: What does "equilibrium" or "steady state" mean in this context?
In a receptor-ligand binding assay, equilibrium is the point at which the rate of association (ligand binding to the receptor) equals the rate of dissociation (the receptor-ligand complex breaking apart).[4][5] At this point, the concentration of the receptor-ligand complex remains constant over time.[5] This is also referred to as a steady state.[1]
Q3: How does an incorrect incubation time affect the calculated Kd and Bmax values?
-
Incubation Time Too Short: If the incubation is stopped before equilibrium is reached, the measured binding will be lower than the true equilibrium level. This leads to an underestimation of the maximum number of binding sites (Bmax) and can result in an inaccurate calculation of the dissociation constant (Kd).[1]
-
Incubation Time Too Long: While ensuring equilibrium, excessively long incubation times can sometimes lead to other problems, such as ligand degradation, receptor denaturation, or an increase in non-specific binding, which can obscure the specific binding signal.
Q4: What factors influence the time required to reach equilibrium?
The time to reach equilibrium depends on several factors, including:
-
Ligand Concentration: Lower concentrations of the radioligand require longer incubation times to reach equilibrium.[1][6]
-
Affinity of the Ligand (Kd): High-affinity ligands (low Kd) may reach equilibrium faster at saturating concentrations, but their slow dissociation rate means that the overall time to reach a true steady state, especially at low concentrations, can be long.
-
Temperature: Temperature affects the binding kinetics. Assays are often performed at room temperature, 30°C, or 4°C.[3][7][8] Lower temperatures (e.g., 4°C) are sometimes used to slow down cellular metabolism and degradation but will also slow the rate of association, potentially requiring longer incubation times.[8]
-
Receptor and Ligand Properties: The specific characteristics of the receptor and ligand involved play a fundamental role in their binding kinetics.[2]
Troubleshooting Guide
Q5: My non-specific binding is very high (e.g., >50% of total binding). Could the incubation time be the problem?
While high non-specific binding is often related to the properties of the ligand or membrane preparation, incubation time can be a contributing factor.
Answer: Yes, an overly extended incubation period might contribute to increased non-specific binding. Non-specific binding refers to the interaction of a ligand with components other than its intended receptor, such as membranes or filter materials.[9][10] This type of binding is typically non-saturable.[4] If you observe that non-specific binding increases steadily with time, you may need to shorten the incubation period to a point where specific binding has reached equilibrium but non-specific binding is still minimal. However, always ensure the shortened time is sufficient for equilibrium to be reached for the specific binding.
Troubleshooting Steps:
-
Run a time-course experiment for both total and non-specific binding.
-
Plot both specific and non-specific binding against time.
-
Identify the optimal time point where specific binding is maximal and stable, while non-specific binding is minimized.
Q6: I am getting a very low specific binding signal. Is my incubation time too short?
Answer: It is highly likely that an insufficient incubation time is preventing the receptor-ligand interaction from reaching equilibrium, resulting in a low signal. Lower radioligand concentrations, in particular, require longer times to reach a steady state.[1]
Troubleshooting Steps:
-
Perform an association rate experiment. This involves measuring the binding at multiple time points to determine when a stable plateau is reached.
-
This experiment should ideally be performed using a low concentration of radioligand (e.g., at or below the estimated Kd), as this represents the slowest condition for reaching equilibrium.[1]
-
The incubation time for all subsequent saturation assays should be set to the time required to reach this plateau. For example, if the signal is stable after 10 hours, this should be the minimum incubation time used.[1]
Q7: My Kd and Bmax values are inconsistent across different experiments. Could my incubation protocol be the cause?
Answer: Yes, inconsistency in incubation time and temperature is a common source of experimental variability. The binding process is a kinetic event, and even small variations in timing can affect the results, especially if the assay has not yet reached equilibrium.
Troubleshooting Steps:
-
Standardize your protocol: Ensure the incubation time is precisely the same for every sample and every experiment. Use timers and a consistent workflow.
-
Control the temperature: Use a temperature-controlled incubator or water bath. Temperature fluctuations can alter binding kinetics and affinity.[1]
-
Confirm equilibrium: Re-run a time-course experiment to confirm your chosen incubation time is on the stable plateau, not on the rising portion of the association curve. This provides a buffer against minor timing errors.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time (Association Kinetics)
This experiment is essential for establishing the minimum time required to reach binding equilibrium.
Methodology:
-
Preparation: Prepare your receptor source (e.g., membrane homogenates, whole cells) and buffers as you would for a standard saturation assay.[11]
-
Radioligand Concentration: Choose a radioligand concentration at or below the estimated Kd.[1] This is critical because lower concentrations take longer to reach equilibrium.[1]
-
Assay Setup: Set up two series of tubes: one for "Total Binding" and one for "Non-Specific Binding" (NSB). The NSB tubes will contain an excess of a competing, unlabeled ligand to block all specific binding.[10]
-
Time Points: Choose a range of time points to measure binding (e.g., 5, 15, 30, 60, 120, 240, 480 minutes, and 16-24 hours). The exact times will depend on the specific receptor-ligand system.
-
Incubation: Initiate the binding reaction for all tubes simultaneously. At each designated time point, stop the reaction for a set of Total and NSB tubes. This is typically done by rapid filtration through a filter mat, which separates the bound ligand from the free ligand.[11]
-
Measurement: Quantify the radioactivity trapped on the filters for each time point.
-
Data Analysis:
-
Calculate Specific Binding for each time point: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot Specific Binding (y-axis) versus Time (x-axis).
-
The optimal incubation time is the point at which the specific binding curve reaches a stable plateau, indicating that equilibrium has been achieved.[1]
-
Protocol 2: Standard Radioligand Saturation Binding Assay
This protocol assumes the optimal incubation time has been determined from Protocol 1.
Methodology:
-
Assay Setup: Prepare two sets of tubes for each concentration of radioligand: one for Total Binding and one for Non-Specific Binding (NSB).
-
Radioligand Concentrations: Prepare a series of dilutions of the radioligand, typically spanning a range from 0.1x to 10x the expected Kd.[1]
-
NSB Control: To the NSB tubes, add a high concentration of an unlabeled competitor (structurally different, if possible) to saturate the receptors and prevent the radioligand from binding specifically.[1][10]
-
Incubation: Add the receptor preparation to all tubes, and incubate for the predetermined optimal incubation time at a constant, controlled temperature.
-
Separation: Separate bound from free radioligand using rapid vacuum filtration.
-
Quantification: Measure the radioactivity of the filters.
-
Data Analysis:
Data Presentation
Table 1: Example Data from a Time-Course Experiment
| Incubation Time (min) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 15 | 1500 | 300 | 1200 |
| 30 | 2800 | 310 | 2490 |
| 60 | 4500 | 325 | 4175 |
| 120 | 5800 | 340 | 5460 |
| 180 | 6150 | 350 | 5800 |
| 240 | 6200 | 360 | 5840 |
| 360 | 6210 | 375 | 5835 |
In this example, the data suggests that a plateau is reached around 180-240 minutes. Therefore, an incubation time of 240 minutes would be appropriate for subsequent experiments.
Table 2: Troubleshooting Summary for Incubation Time Optimization
| Issue | Potential Cause Related to Incubation | Recommended Action |
| High Variability/Poor Reproducibility | Inconsistent incubation timing or temperature; time is too short and on the steep part of the association curve. | Strictly standardize incubation time and temperature. Confirm time is on the equilibrium plateau. |
| Low Specific Binding Signal | Incubation time is too short to reach equilibrium. | Perform a time-course experiment (Protocol 1) to find the optimal incubation time. |
| High Non-Specific Binding | Incubation time is excessively long, allowing for more non-specific interactions. | Run a time-course experiment for both specific and non-specific binding to find a window of maximal specific signal and minimal non-specific signal. |
| Kd Seems Inaccurate | Assay not at equilibrium, leading to miscalculation. | Re-evaluate and confirm the optimal incubation time before performing saturation curves. |
Visualizations
Caption: Workflow for Determining Optimal Incubation Time.
Caption: Relationship between Incubation Time and Assay Outcomes.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chem.uwec.edu [chem.uwec.edu]
- 3. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]
- 5. Receptor–ligand kinetics - Wikipedia [en.wikipedia.org]
- 6. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. graphpad.com [graphpad.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. GraphPad Prism 10 Curve Fitting Guide - Key concepts: Saturation binding [graphpad.com]
Validation & Comparative
A Comparative Analysis of Somatostatin Analogs: Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) versus Octreotide Binding Affinity
A detailed examination of the binding affinities of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), also known as KE-108, and the widely used synthetic somatostatin analog, Octreotide, reveals distinct receptor subtype selectivities, which are critical for their therapeutic applications. This guide provides a comprehensive comparison of their binding profiles to the five human somatostatin receptor subtypes (SSTR1-5), supported by experimental data and methodologies.
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) has been characterized as a high-affinity ligand for all five somatostatin receptor subtypes. In contrast, Octreotide exhibits a more selective binding profile, showing high affinity primarily for SSTR2, moderate to low affinity for SSTR5, and negligible binding to SSTR1, SSTR3, and SSTR4. These differences in receptor interaction underpin their distinct pharmacological effects and clinical utilities.
Comparative Binding Affinity Data
The binding affinities of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) and Octreotide for the human somatostatin receptor subtypes are summarized below. The data are presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), with lower values indicating higher binding affinity.
| Compound | SSTR1 (Ki/IC50, nM) | SSTR2 (Ki/IC50, nM) | SSTR3 (Ki/IC50, nM) | SSTR4 (Ki/IC50, nM) | SSTR5 (Ki/IC50, nM) |
| Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) | High Affinity (Specific value not available in searched literature) | High Affinity (Higher than Octreotide in AtT-20 cells)[1] | High Affinity (Specific value not available in searched literature) | High Affinity (Specific value not available in searched literature) | High Affinity (Higher than Octreotide in AtT-20 cells)[1] |
| Octreotide | >1000 | 0.6 - 1.5 | 30 - 250 | >1000 | 5 - 15 |
Note: The binding affinity of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is described as high for all SSTR subtypes, though specific Ki/IC50 values were not available in the searched literature for a direct tabular comparison.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for these somatostatin analogs is typically performed using a competitive radioligand binding assay. This method quantifies the ability of an unlabeled compound to displace a radiolabeled ligand from its receptor.
Key Steps in the Radioligand Binding Assay:
-
Membrane Preparation:
-
Cells stably expressing a specific human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells) are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) or Octreotide) are added to compete for binding to the receptors.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Somatostatin Receptor Signaling Pathways
Upon binding of an agonist like Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) or Octreotide, somatostatin receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This, in turn, affects various cellular processes, including hormone secretion and cell proliferation.[2] Other signaling pathways activated by SSTRs include the modulation of ion channels and the activation of phosphotyrosine phosphatases (PTPs) and the MAPK (mitogen-activated protein kinase) pathway.[2]
References
A Comparative Analysis of Somatostatin Analogs in the Management of Gastroenteropancreatic Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the principal somatostatin analogs (SSAs)—octreotide, lanreotide, and pasireotide—utilized in the treatment of gastroenteropancreatic neuroendocrine tumors (GEP-NETs). The information presented herein is intended to support research, scientific understanding, and drug development efforts in the field of neuroendocrine oncology.
Introduction to Somatostatin Analogs in GEP-NETs
Gastroenteropancreatic neuroendocrine tumors (GEP-NETs) are a heterogeneous group of neoplasms characterized by the expression of somatostatin receptors (SSTRs) on their cell surfaces.[1] This feature makes SSTRs a prime target for therapeutic intervention. Somatostatin analogs are synthetic derivatives of the natural hormone somatostatin, designed to have a longer half-life and greater stability. These agents exert their effects by binding to SSTRs, leading to the inhibition of hormone secretion and the control of tumor growth.[1][2] The most commonly used SSAs in the clinical setting are octreotide and lanreotide, with pasireotide representing a newer generation with a distinct receptor binding profile.[3]
Mechanism of Action and Signaling Pathway
Somatostatin analogs function by activating SSTRs, which are G-protein coupled receptors. This activation triggers a downstream signaling cascade that ultimately results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and a reduction in calcium influx. This cascade has two primary anti-tumor effects:
-
Antisecretory Effect: By reducing intracellular calcium, SSAs inhibit the secretion of various hormones and bioactive amines from functional NETs, thereby controlling symptoms such as diarrhea and flushing associated with carcinoid syndrome.[4]
-
Antiproliferative Effect: The signaling cascade also influences cell growth and survival pathways, leading to cell cycle arrest and, in some cases, apoptosis, which contributes to the stabilization of tumor growth.[1]
The five subtypes of SSTRs (SSTR1-5) are expressed in varying patterns on GEP-NET cells. The first-generation SSAs, octreotide and lanreotide, exhibit a high binding affinity primarily for SSTR2 and a moderate affinity for SSTR5.[3] Pasireotide, a second-generation SSA, has a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, which may offer therapeutic advantages in certain clinical scenarios.[3][5][6]
Figure 1: Somatostatin Receptor Signaling Pathway.
Comparative Efficacy of Somatostatin Analogs
The antiproliferative effects of octreotide and lanreotide in GEP-NETs have been established in two landmark phase III, randomized, double-blind, placebo-controlled trials: PROMID for octreotide and CLARINET for lanreotide. Pasireotide has also been evaluated in clinical trials, including a head-to-head comparison with octreotide for symptom control.
| Parameter | Octreotide LAR (PROMID Trial) [7] | Lanreotide Autogel (CLARINET Trial) [8] | Pasireotide LAR [9][10] |
| Median Progression-Free Survival (PFS) | 14.3 months vs. 6.0 months for placebo | Not reached vs. 18.0 months for placebo | 11.8 months (vs. 6.8 months for octreotide LAR in a phase III trial for symptom control)[9]; 11 months in a phase II trial[10] |
| Hazard Ratio (HR) for Progression or Death | 0.34 (95% CI, 0.20-0.59) | 0.47 (95% CI, 0.30-0.73) | 0.46 (vs. octreotide LAR)[9] |
| Objective Response Rate (ORR) | Stable disease in 66.7% vs. 37.2% for placebo | Not available in the primary publication | 4% partial response in a phase II trial[10] |
| Disease Control Rate (DCR) | Not reported | Not reported | 60% stable disease in a phase II trial[10] |
Retrospective studies comparing octreotide and lanreotide have generally shown no significant difference in progression-free survival or biochemical response.[11] However, one study suggested a potential difference in PFS in patients with grade 2 disease, favoring octreotide.[11]
Experimental Protocols of Key Clinical Trials
PROMID Trial (Octreotide LAR)
-
Study Design: A placebo-controlled, double-blind, phase IIIB study.[7][12]
-
Patient Population: 85 treatment-naïve patients with well-differentiated, metastatic midgut NETs.[7][13]
-
Intervention: Patients were randomized to receive either octreotide LAR 30 mg intramuscularly every 28 days or a matching placebo.[7]
-
Primary Endpoint: Time to tumor progression.[7]
-
Key Inclusion Criteria: Histologically confirmed, well-differentiated neuroendocrine carcinoma of the midgut; inoperable metastatic disease; treatment-naïve for chemotherapy or biotherapy.
-
Key Exclusion Criteria: Prior treatment with SSAs for more than 3 months; Karnofsky performance status <60%.
CLARINET Trial (Lanreotide Autogel)
-
Study Design: A randomized, double-blind, placebo-controlled, multinational, phase III study.[8][14]
-
Patient Population: 204 patients with non-functioning, somatostatin receptor-positive, well- or moderately-differentiated enteropancreatic neuroendocrine tumors with a Ki-67 value of less than 10%.[8]
-
Intervention: Patients were randomized to receive lanreotide Autogel 120 mg subcutaneously every 28 days or placebo.[8]
-
Primary Endpoint: Progression-free survival.[8]
-
Key Inclusion Criteria: Locally advanced or metastatic, non-functioning GEP-NETs; Ki-67 <10%; documented disease stability for 3-6 months before inclusion.[15]
-
Key Exclusion Criteria: Prior treatment with SSAs for tumor control; poorly differentiated tumors.[15]
Figure 2: Typical Clinical Trial Workflow for Comparing SSAs in GEP-NETs.
Selection of Somatostatin Analogs
The choice of SSA for a particular patient depends on several factors, including tumor characteristics, the goal of treatment (symptom control vs. tumor control), and regulatory approvals.
Figure 3: Logical Flow for SSA Selection in GEP-NETs.
Conclusion
Octreotide and lanreotide are established first-line therapies for well-differentiated GEP-NETs, demonstrating comparable efficacy in controlling tumor growth. Pasireotide, with its broader receptor binding profile, may offer an alternative for patients, particularly those who are refractory to first-generation SSAs, although its use in GEP-NETs is still being explored. The choice of SSA should be individualized based on patient and tumor characteristics. Further head-to-head clinical trials are warranted to delineate the optimal sequencing and combination of these agents in the evolving landscape of GEP-NET treatment.
References
- 1. Somatostatin Analogues in the Treatment of Neuroendocrine Tumors: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ahpba.org [ahpba.org]
- 9. A multicenter, randomized, blinded, phase III study of pasireotide LAR versus octreotide LAR in patients with metastatic neuroendocrine tumors (NET) with disease-related symptoms inadequately controlled by somatostatin analogs. - ASCO [asco.org]
- 10. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Placebo-Controlled, Double-Blind, Prospective, Randomized Study on the Effect of Octreotide LAR in the Control of Tumor Growth in Patients with Metastatic Neuroendocrine Midgut Tumors (PROMID): Results of Long-Term Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lanreotide autogel/depot in advanced enteropancreatic neuroendocrine tumours: final results of the CLARINET open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extended-Release Lanreotide Significantly Delays Disease Progression in Patients With Neuroendocrine Tumors in Large Phase III CLARINET Trial - The ASCO Post [ascopost.com]
A Head-to-Head Comparison of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) and Lanreotide for Researchers
A comprehensive analysis of two key somatostatin analogs, detailing their receptor binding profiles, downstream signaling, and the experimental frameworks used for their evaluation.
This guide provides a detailed comparative analysis of two significant somatostatin analogs (SSAs): Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), also known as KE108, and Lanreotide. Both compounds are synthetic peptides that mimic the natural hormone somatostatin, a critical regulator of the endocrine system. Their primary therapeutic applications are in the management of neuroendocrine tumors (NETs) and hormonal disorders like acromegaly, owing to their ability to inhibit hormone secretion and cell proliferation.[1]
While both molecules share a common therapeutic target, the somatostatin receptor (SSTR) family, they exhibit distinct pharmacological profiles. This guide will delve into a head-to-head comparison of their receptor binding affinities and their differential effects on key intracellular signaling pathways. All experimental data is presented in structured tables for clear comparison, and detailed methodologies for the cited experiments are provided for reproducibility.
Receptor Binding Affinity: A Tale of Two Profiles
The fundamental difference between KE108 and Lanreotide lies in their interaction with the five subtypes of somatostatin receptors (SSTR1-5). Lanreotide is a well-established SSA that demonstrates a high affinity primarily for SSTR2 and SSTR5.[2] In contrast, KE108 is characterized as a "pan-SSTR" or "universal" agonist, exhibiting high affinity for all five SSTR subtypes.[3] This broader receptor engagement suggests that KE108 may have a wider range of biological activities and potential therapeutic applications.
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| KE108 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| Lanreotide | Low Affinity | High Affinity | Moderate Affinity | Low Affinity | High Affinity |
Downstream Signaling Pathways: Divergence in Cellular Response
The activation of SSTRs by agonists like KE108 and Lanreotide triggers a cascade of intracellular signaling events, primarily through G-protein coupling. The most prominent pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Both KE108 and Lanreotide are potent inhibitors of cAMP accumulation.
However, their effects on other signaling pathways, such as the Extracellular signal-Regulated Kinase (ERK) pathway and intracellular calcium mobilization, reveal significant differences, a phenomenon known as biased agonism.
Cyclic AMP (cAMP) Inhibition
Both KE108 and Lanreotide effectively inhibit cAMP production, a key mechanism underlying their anti-secretory effects. Studies in various cell lines have demonstrated that both compounds act as full agonists in this pathway.
ERK Phosphorylation
The ERK pathway is crucial for cell proliferation and differentiation. While somatostatin can modulate ERK activity, KE108 has been shown to act as a partial agonist or even an antagonist for ERK phosphorylation in certain cellular contexts. This suggests that while it effectively inhibits cAMP, its influence on cell growth via the ERK pathway may be more complex and cell-type dependent.
Intracellular Calcium Mobilization
Somatostatin and its analogs can influence intracellular calcium levels, which are critical for hormone secretion. Interestingly, while somatostatin stimulates an increase in intracellular calcium, KE108 has been observed to antagonize this effect. This differential modulation of calcium signaling further highlights the biased agonism of KE108 and suggests a distinct mechanism of action compared to the natural ligand and other analogs like Lanreotide.
Caption: Generalized signaling pathways activated by somatostatin analogs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of KE108 and Lanreotide.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
-
Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells stably expressing one of the five human somatostatin receptor subtypes (SSTR1-5) are cultured in appropriate media.
-
Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
Membrane preparations are incubated with a radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]SRIF-14) at a concentration close to its Kd.
-
Increasing concentrations of the unlabeled competitor (KE108 or Lanreotide) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin.
-
The reaction is incubated to equilibrium and then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The IC₅₀ values (concentration of competitor that inhibits 50% of specific radioligand binding) are calculated by non-linear regression analysis.
-
The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay
This assay measures the ability of a compound to inhibit adenylyl cyclase activity.
-
Cell Culture and Treatment:
-
Cells expressing the SSTR of interest are seeded in multi-well plates.
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the somatostatin analog (KE108 or Lanreotide).
-
-
cAMP Measurement:
-
Intracellular cAMP levels are measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
-
In this format, cell lysates are incubated with a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody. The FRET signal is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
The concentration-response curves are generated, and EC₅₀ values (concentration of agonist that produces 50% of the maximal response) are calculated.
-
ERK Phosphorylation Assay
This assay determines the effect of a compound on the activation of the ERK signaling pathway.
-
Cell Culture and Stimulation:
-
Cells are serum-starved to reduce basal ERK phosphorylation.
-
Cells are then stimulated with the somatostatin analog for a specific time course.
-
-
Protein Extraction and Western Blotting:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
-
Data Analysis:
-
The band intensities for p-ERK and total ERK are quantified. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
-
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.
-
Cell Culture and Dye Loading:
-
Cells are seeded on black-walled, clear-bottom microplates.
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases its fluorescence intensity upon binding to calcium.
-
-
Fluorescence Measurement:
-
The plate is placed in a fluorescence plate reader with automated injection capabilities.
-
Basal fluorescence is measured before the addition of the somatostatin analog.
-
The compound is injected into the wells, and the change in fluorescence is monitored over time.
-
-
Data Analysis:
-
The peak fluorescence intensity or the area under the curve is used to quantify the calcium response. Concentration-response curves are generated to determine EC₅₀ values.
-
Conclusion
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) (KE108) and Lanreotide are both valuable tools for research in neuroendocrine signaling. While Lanreotide's selectivity for SSTR2 and SSTR5 has made it a cornerstone in the treatment of specific NETs and acromegaly, KE108's pan-SSTR agonism opens up new avenues for investigating the roles of all five somatostatin receptor subtypes. The observed biased agonism of KE108, particularly its differential effects on ERK and calcium signaling compared to its potent cAMP inhibition, suggests a more nuanced mechanism of action that warrants further investigation. For researchers and drug development professionals, the choice between these two analogs will depend on the specific research question and the desired receptor targeting profile. The detailed experimental protocols provided in this guide should facilitate the design and execution of robust comparative studies to further elucidate the distinct pharmacological properties of these important somatostatin analogs.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Confirming agonist activity of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) at SSTR4
A Comparative Analysis for Researchers and Drug Development Professionals
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), also identified as KE-108, is a synthetic somatostatin analog recognized for its broad, high-affinity binding to all five somatostatin receptor subtypes (SSTR1-5)[1][2]. While its activity at other subtypes, particularly SSTR2 and SSTR5, has been documented, this guide focuses on consolidating the available evidence and comparing its profile with other known SSTR4 agonists to confirm its activity at this specific receptor subtype. The somatostatin receptor 4 (SSTR4) is a promising therapeutic target for various conditions, including pain, inflammation, and neurological disorders[3][4].
Comparative Analysis of SSTR4 Agonist Activity
| Compound | SSTR4 Binding Affinity (Kᵢ, nM) | SSTR4 Functional Potency (EC₅₀, nM) | Receptor Selectivity Profile |
| Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) (KE-108) | High Affinity (Specific value not reported) | Agonist activity confirmed (Specific value not reported) | Pan-SSTR agonist (high affinity for SSTR1-5)[1] |
| J-2156 | 0.05 (human), 0.07 (rat) (IC₅₀) | - | High potent and selective for SSTR4[5] |
| Veldoreotide | Binds to SSTR2, SSTR4, and SSTR5 | Full agonist with high efficacy (Eₘₐₓ 99.5% in HEK293 cells)[6] | Agonist at SSTR2, SSTR4, and SSTR5[6] |
| L-803,087 | 0.7 | - | Potent and selective for SSTR4 (>280-fold over other SSTRs)[5] |
| NNC 26-9100 | 6 | 2 | Selective full agonist for SSTR4[5] |
Experimental Protocols for SSTR4 Agonist Characterization
To empirically determine and compare the agonist activity of compounds like Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) at the SSTR4 receptor, the following standard experimental protocols are employed.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for the SSTR4 receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human SSTR4 receptor.
-
Incubation: The cell membranes are incubated with a known concentration of a radiolabeled SSTR4 ligand (e.g., ¹²⁵I-labeled somatostatin analog) and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Inhibition
SSTR4 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture: Cells stably expressing the human SSTR4 receptor are cultured in appropriate media.
-
Forskolin Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels.
-
Agonist Treatment: The cells are then incubated with varying concentrations of the test compound.
-
Lysis and Detection: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a bioluminescence-based assay (e.g., GloSensor™ cAMP Assay).
-
Data Analysis: The concentration of the test compound that causes a 50% reduction in the forskolin-stimulated cAMP level (EC₅₀) is determined to quantify the compound's potency as an agonist.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental procedures involved, the following diagrams are provided.
Caption: SSTR4 Signaling Pathway.
Caption: Experimental Workflow for SSTR4 Agonist Characterization.
References
- 1. Binding and functional properties of the novel somatostatin analogue KE 108 at native mouse somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shop.bachem.com [shop.bachem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Somatostatin Radioligands: Benchmarking Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), also known as KE 108, against other prominent somatostatin radioligands used in research and clinical applications. The objective is to offer a clear, data-driven overview of their respective performance characteristics to aid in the selection of the most appropriate radiotracer for specific research and development needs.
Introduction to Somatostatin Radioligands
Somatostatin receptors (SSTRs) are overexpressed in a variety of tumors, most notably neuroendocrine tumors (NETs), making them a prime target for diagnostic imaging and peptide receptor radionuclide therapy (PRRT). Somatostatin analogs, when chelated with a radionuclide, can be used to visualize and treat these tumors. The ideal radioligand exhibits high binding affinity and specificity for SSTR subtypes, efficient internalization into tumor cells (for agonists), and favorable in vivo pharmacokinetics, including high tumor uptake and rapid clearance from non-target tissues.
This guide focuses on comparing Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), a pan-SSTR agonist, with established radioligands such as DOTATATE, DOTATOC, and DOTANOC (SSTR agonists), and the SSTR2 antagonist, JR11.
Comparative Performance Data
The following tables summarize the available quantitative data for the binding affinity, internalization, and in vivo tumor uptake of the selected somatostatin radioligands.
Table 1: Comparative Binding Affinity (IC50/Ki, nM) for Human Somatostatin Receptor Subtypes
| Ligand | sst1 | sst2 | sst3 | sst4 | sst5 |
| Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) / KE 108 | High Affinity[1] | High Affinity[1][2] | High Affinity[1][3] | High Affinity[1] | High Affinity[1] |
| DOTATATE | >1000[4] | 0.2[4] | >1000[4] | >1000[4] | >1000[4] |
| DOTATOC | >1000[4] | 2.5[4] | 35[4] | >1000[4] | 237[4] |
| DOTANOC | >1000[5] | 1.8[5] | 13.8[5] | >1000[5] | 13.2[5] |
| JR11 (antagonist) | >1000[6] | 1.2 (Ga-NODAGA-JR11)[7] | >1000[6] | >1000[6] | >1000[6] |
Note: Binding affinities can vary depending on the experimental conditions, cell lines used, and the specific radiolabel. The data presented are representative values from the cited literature.
Table 2: Comparative In Vitro Internalization
| Ligand | Cell Line | Internalization Rate |
| Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) / KE 108 | HEK293-sst3 | Induces sst3 internalization[3] |
| DOTATATE | AR42J | 53.13 ± 1.83% of total activity internalized after 2h ([52Mn]Mn-DOTATATE)[8] |
| DOTATOC | ZR-75-1 | Higher internalization than DOTATATE and JR11 in this cell line.[9] |
| DOTANOC | AR4-2J | ~2 times higher than [111In]DOTA-TOC after 4h[5] |
| JR11 (antagonist) | AR42J | 20.85 ± 0.59% of total activity internalized after 2h ([52Mn]Mn-DOTA-JR11)[8] |
Note: Internalization is a key feature of agonists, leading to accumulation of radioactivity within the tumor cell. Antagonists typically show lower internalization rates.
Table 3: Comparative In Vivo Tumor Uptake (%ID/g)
| Ligand | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) |
| Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) / KE 108 | Data not available | - | - |
| DOTATATE | AR42J | 4 h | 11.16 ± 2.97 ([52Mn]Mn-DOTATATE)[8] |
| DOTATOC | ZR-75-1 | 1 h | 18.4 ± 2.9 (68Ga-DOTATOC)[9] |
| DOTANOC | CA20948 | 4 h | 3-4 times higher than [111In]DOTA-TOC[5] |
| JR11 (antagonist) | AR42J | 4 h | 2.11 ± 0.30 ([52Mn]Mn-DOTA-JR11)[8] |
Note: In vivo tumor uptake is highly dependent on the tumor model, the radionuclide used, and the time of measurement. These values provide a snapshot for comparison under specific experimental conditions.
Signaling Pathways & Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding the mechanism of action and evaluation of these radioligands.
Caption: Somatostatin Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Evaluation.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the affinity (Ki or IC50) of a non-radiolabeled ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes or whole cells expressing the SSTR subtype of interest.
-
Radiolabeled ligand (e.g., [125I-Tyr11]-SRIF-14).
-
Unlabeled competitor ligands (Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11), DOTATATE, etc.).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligands.
-
In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor.
-
Add the cell membrane preparation or whole cells to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Radioligand Internalization Assay
This assay quantifies the amount of radioligand that is transported into the cell after binding to a surface receptor.
Materials:
-
Intact cells expressing the SSTR subtype of interest, cultured in multi-well plates.
-
Radiolabeled ligand.
-
Binding medium (e.g., serum-free cell culture medium with 0.1% BSA).
-
Acid wash buffer (e.g., 0.05 M glycine, 0.1 M NaCl, pH 2.8) to strip surface-bound ligand.
-
Lysis buffer (e.g., 1 M NaOH).
-
Gamma counter.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Wash cells with binding medium.
-
Add the radiolabeled ligand to the cells and incubate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).
-
At each time point, place the plate on ice to stop internalization.
-
To determine surface-bound radioactivity, incubate the cells with ice-cold acid wash buffer for a short period (e.g., 5-10 minutes) and collect the supernatant.
-
To determine internalized radioactivity, lyse the acid-washed cells with lysis buffer and collect the lysate.
-
Measure the radioactivity in the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) using a gamma counter.
-
Internalization is typically expressed as the percentage of total cell-associated radioactivity that is internalized.
In Vivo Biodistribution Study
This study evaluates the distribution and accumulation of a radioligand in various organs and the tumor in an animal model.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with xenografted tumors expressing SSTRs).
-
Radiolabeled ligand.
-
Anesthesia.
-
Surgical tools for dissection.
-
Gamma counter.
-
Calibrated standards of the injected radioligand.
Procedure:
-
Inject a known amount of the radiolabeled ligand into the tumor-bearing animals (e.g., via tail vein injection).
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.
-
Dissect and collect organs of interest (blood, tumor, liver, kidneys, muscle, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and the calibrated standards using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Tumor-to-organ ratios are calculated to assess the targeting efficiency of the radioligand.
Conclusion
The selection of an appropriate somatostatin radioligand is critical for the success of preclinical and clinical studies. Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) (KE 108) presents as a promising pan-somatostatin receptor agonist with high affinity for all five SSTR subtypes. This broad receptor profile may offer advantages in tumors with heterogeneous SSTR expression. However, further quantitative studies are needed to directly compare its internalization efficiency and in vivo tumor targeting capabilities against established radioligands like DOTATATE, DOTATOC, and the antagonist JR11. This guide provides a framework for such comparisons and highlights the key experimental data required for a comprehensive evaluation.
References
- 1. Binding and functional properties of the novel somatostatin analogue KE 108 at native mouse somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin receptor PET ligands - the next generation for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOTA-NOC, a high-affinity ligand of somatostatin receptor subtypes 2, 3 and 5 for labelling with various radiometals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. PET imaging of [52 Mn]Mn-DOTATATE and [52 Mn]Mn-DOTA-JR11 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
